molecular formula C12H14F3N3O2 B6332265 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 1240580-58-8

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

カタログ番号: B6332265
CAS番号: 1240580-58-8
分子量: 289.25 g/mol
InChIキー: WHTLQKIBXQWWNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a specialized piperazine derivative offered as a high-purity chemical reagent for research and development purposes. Piperazine rings are a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs and bioactive molecules due to their favorable physicochemical properties and ability to modulate interactions with biological targets . The structure of this compound, featuring a nitro group and a trifluoromethyl group on the phenyl ring, makes it a valuable intermediate, or synthon, for constructing more complex molecules. Such substituted piperazines are commonly used in various synthetic methodologies, including Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr), which are pivotal in the discovery and process chemistry of modern pharmaceuticals . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

特性

IUPAC Name

2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-8-7-16-4-5-17(8)10-3-2-9(12(13,14)15)6-11(10)18(19)20/h2-3,6,8,16H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLQKIBXQWWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Structural Dynamics, and Regioselective Synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of piperazine scaffolds with highly electron-deficient aryl groups is a cornerstone of CNS drug design and targeted oncology therapies. 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a highly specialized, sterically constrained building block. This technical guide provides an in-depth analysis of its physicochemical properties, the molecular dynamics imparted by its substituents, and a field-proven, regioselective synthetic methodology. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind the experimental choices required to synthesize this specific isomer.

Structural Rationale & Molecular Dynamics

The architectural design of this molecule is not arbitrary; each functional group serves a distinct pharmacokinetic or synthetic purpose:

  • The Trifluoromethyl ( −CF3​ ) Group: The incorporation of the −CF3​ moiety at the para position relative to the piperazine ring profoundly alters the molecule's ADME profile. The exceptionally strong carbon-fluorine bond provides a "metabolic shield," preventing oxidative degradation by cytochrome P450 enzymes at a typically vulnerable aryl position [1]. Furthermore, it significantly enhances the lipophilicity of the scaffold, promoting blood-brain barrier (BBB) penetration.

  • The Nitro ( −NO2​ ) Group: Synthetically, the ortho-nitro group is a powerful electron-withdrawing moiety that activates the aromatic ring for Nucleophilic Aromatic Substitution ( SN​Ar ) [2]. In downstream drug development, it serves as a critical synthetic handle; it can be cleanly reduced to an aniline, paving the way for cyclization into benzimidazoles or quinoxalines.

  • The 2-Methylpiperazine Moiety: The introduction of a methyl group adjacent to the N1 nitrogen introduces chirality and restricts the conformational flexibility of the piperazine chair. This steric bulk forces the aryl ring into a specific dihedral angle, which is often crucial for achieving high binding affinity and selectivity at G-Protein Coupled Receptors (GPCRs), such as 5−HT1A​ or D2​ receptors.

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for optimizing both its synthesis and its formulation in downstream assays. The quantitative data is summarized below:

PropertyValueRationale / Implication in Drug Design
Molecular Formula C12​H14​F3​N3​O2​ Highly fluorinated, nitrogen-rich building block.
Molecular Weight 289.26 g/mol Optimal low-molecular-weight intermediate for fragment-based design.
LogP (Predicted) ~2.8 - 3.2Highly lipophilic; ensures efficient partitioning into lipid bilayers.
pKa (Piperazine NH) ~8.5 - 9.0Protonated at physiological pH (7.4); ideal for HCl salt formation.
H-Bond Donors 1The secondary amine (N4) is available for downstream functionalization.
H-Bond Acceptors 5N, O, and F atoms participate extensively in target receptor binding.

Regioselective Synthetic Methodology: The Causality of Control

A common pitfall in the synthesis of substituted arylpiperazines is poor regiocontrol. Direct SN​Ar of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with unprotected 2-methylpiperazine predominantly yields the 3-methyl isomer. This occurs because the nitrogen adjacent to the methyl group (N1) is sterically hindered, causing the aryl fluoride to react preferentially at the less hindered N4 position.

The Solution: To synthesize the 2-methyl isomer, we must force the reaction to occur at the hindered nitrogen. This is achieved by using a mono-protected precursor: tert-butyl 3-methylpiperazine-1-carboxylate (also known as 1-Boc-3-methylpiperazine). In this precursor, the unhindered nitrogen is protected by the Boc group, leaving only the sterically hindered nitrogen (adjacent to the methyl) available for nucleophilic attack. Upon subsequent deprotection and standard IUPAC renumbering, the aryl-bearing nitrogen becomes N1, yielding the desired 2-methyl isomer.

SynthesisWorkflow A 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene C SNAr Reaction (K2CO3, DMF, 80°C) A->C B 1-Boc-3-methylpiperazine B->C D Boc-Protected Intermediate C->D E Deprotection (TFA / DCM) D->E F 2-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl] piperazine E->F

Regioselective synthesis workflow for the 2-methylpiperazine isomer.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next step.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Couple the aryl fluoride with the sterically hindered nitrogen of the protected piperazine.

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq, 20 mmol). The use of a mild, insoluble inorganic base prevents unwanted side reactions while efficiently scavenging the generated HF.

  • Amine Addition: Slowly add tert-butyl 3-methylpiperazine-1-carboxylate (1.1 eq, 11 mmol).

  • Reaction: Heat the suspension to 80°C for 6 hours. The strong electron-withdrawing nature of the −NO2​ and −CF3​ groups facilitates the SN​Ar despite the steric bulk of the amine [2].

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will disappear, replaced by a highly UV-active, distinctly yellow spot (characteristic of the nitroaromatic chromophore). LC-MS must confirm the intermediate mass: [M+H]+=390.1 .

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Boc Deprotection

Objective: Remove the tert-butyl carbamate protecting group to reveal the secondary amine.

  • Setup: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM, 15 mL).

  • Acid Cleavage: Cool the solution to 0°C and slowly add Trifluoroacetic Acid (TFA, 5 mL). The 1:3 ratio of TFA:DCM provides rapid cleavage without degrading the trifluoromethylaryl moiety.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation: Conduct a 1H−NMR (in CDCl3​ ) of an evaporated aliquot. The complete disappearance of the intense 9-proton singlet at ~1.45 ppm confirms total deprotection. LC-MS must show the final product mass: [M+H]+=290.1 .

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO3​ . Extract, dry, and evaporate to yield the free base of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine .

Downstream Applications in Drug Discovery

Once synthesized, this molecule acts as a versatile "hub" in medicinal chemistry. The free secondary amine can be alkylated or acylated to attach pharmacophores. More importantly, the nitro group serves as a latent aniline. Catalytic hydrogenation (e.g., H2​ , Pd/C) reduces the −NO2​ to −NH2​ . This newly formed diamine system (the aniline nitrogen and the piperazine nitrogen) can be reacted with aldehydes or carboxylic acids to forge rigid, biologically active heterocyclic scaffolds like benzimidazoles.

DrugDesign Target 2-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperazine Nitro Nitro Group Reduction Yields Aniline Handle Target->Nitro H2, Pd/C Piperazine Piperazine NH Alkylation / Acylation Target->Piperazine Electrophile CF3 CF3 Group Metabolic Shielding Target->CF3 CYP450 Shield RingClosure Benzimidazole / Quinoxaline Scaffolds Nitro->RingClosure + Aldehyde/Acid

Downstream functionalization pathways for the synthesized piperazine intermediate.

References

  • Repositório Locus UFV. "Synthesis and evaluation of trifluoromethyl-aryl-amides via Nucleophilic Aromatic Substitution." Universidade Federal de Viçosa. Available at: [Link] [2]

Comprehensive Technical Guide on 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Properties, Safety, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of advanced medicinal chemistry, highly functionalized phenylpiperazine derivatives serve as critical building blocks for developing central nervous system (CNS) agents, targeted kinase inhibitors, and specific receptor modulators. 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a specialized, sterically hindered intermediate.

The structural causality of this molecule is defined by three distinct moieties:

  • The Trifluoromethyl ( −CF3​ ) Group: Positioned para to the piperazine linkage, this group acts as a powerful electron-withdrawing group (EWG) and a lipophilic enhancer. It significantly increases the molecule's metabolic stability against cytochrome P450-mediated oxidation and facilitates blood-brain barrier (BBB) penetration.

  • The Nitro ( −NO2​ ) Group: Positioned ortho to the piperazine, it provides dual functionality. Synthetically, it highly activates the phenyl ring for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, it alters the dihedral angle of the piperazine ring through steric repulsion, locking the molecule into specific conformations that dictate receptor subtype selectivity.

  • The 2-Methylpiperazine Ring: The introduction of a methyl group at the 2-position of the piperazine ring (adjacent to the phenyl attachment) creates a chiral center and profound steric bulk. This bulk restricts the rotational freedom of the N-aryl bond, a critical factor in differentiating binding affinities between 5-HT receptor subtypes.

Chemical Identity & CAS Registry Mapping

Because the exact positional isomer (the 2-methyl regioisomer) is typically generated as a custom-synthesized intermediate, it is often cross-referenced against its closely related, commercially available isomers and parent scaffolds to establish baseline regulatory and safety data.

  • Target Compound: 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

  • Molecular Formula: C12​H14​F3​N3​O2​

  • Molecular Weight: 289.26 g/mol

Commercially Available Isomers & Reference Scaffolds:

  • 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride: (CAS: 299426-31-6). This is the less sterically hindered regioisomer, frequently documented in chemical safety databases[1].

  • 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride: (CAS: 298703-18-1). Here, the methyl group is on the distal nitrogen[2].

  • 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperazine hydrochloride: (CAS: 470472-16-3). The unmethylated parent scaffold, widely utilized as a baseline reference[3].

  • 1-(4-(Trifluoromethyl)phenyl)piperazine (TFMPP): (CAS: 30459-17-7). A well-known serotonergic releasing agent that grounds the pharmacological lineage of this chemical class[4].

Safety Data Sheet (SDS) & Hazard Causality

Handling highly functionalized nitroaromatic piperazines requires rigorous safety protocols. The hazards are not arbitrary; they are directly linked to the molecule's mechanistic properties.

Hazard Classification (GHS) & Mechanistic Causality
  • H302 - Harmful if swallowed: The lipophilic −CF3​ group ensures rapid systemic absorption in the gastrointestinal tract. Once absorbed, the nitroaromatic moiety can undergo enzymatic single-electron reduction by nitroreductases, generating reactive oxygen species (ROS) and nitro-radical anions that cause cellular oxidative stress.

  • H315 - Causes skin irritation: High lipophilicity allows the compound to rapidly partition into the stratum corneum, causing localized dermal toxicity.

  • H319 - Causes serious eye irritation: The secondary amine on the piperazine ring is basic (pKa ~ 9.0). Upon contact with the aqueous environment of the ocular mucosa, it causes localized pH shifts, leading to severe irritation.

  • H335 - May cause respiratory irritation: Inhalation of the fine crystalline powder disrupts the integrity of the respiratory epithelium.

Self-Validating Handling Protocols
  • Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Double-gloving with nitrile gloves is mandatory. The lipophilicity of the −CF3​ group allows the compound to permeate standard latex rapidly; nitrile provides a superior chemical barrier.

Mechanistic Role in Pharmacology

Derivatives of trifluoromethylphenylpiperazine are extensively studied for their interaction with the central serotonergic system. The parent compound, TFMPP, acts as a non-selective serotonin receptor agonist and releasing agent[4]. The addition of the ortho-nitro group and the 2-methyl group drastically alters this profile. The steric clash between the 2-methyl group and the ortho-nitro group forces the piperazine ring out of coplanarity with the phenyl ring. This orthogonal conformation is often a prerequisite for selectivity toward the 5-HT2C​ receptor over the 5-HT2A​ receptor, a critical goal in the development of anti-obesity and antipsychotic medications.

SerotoninPathway Compound 2-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperazine Receptor 5-HT Receptor (e.g., 5-HT2C) Compound->Receptor Binds & Modulates GProtein Gq-Protein Activation Receptor->GProtein Conformational Change PLC Phospholipase C (PLC) Activation GProtein->PLC Signal Transduction IP3 IP3 / DAG Production PLC->IP3 Hydrolysis of PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening

Figure 1: Serotonergic signaling pathway modulation by TFMPP derivatives.

Experimental Protocol: Regioselective SNAr Synthesis

Synthesizing the exact 2-methyl regioisomer requires strategic foresight. In an unprotected 2-methylpiperazine, the distal nitrogen (N4) is far more nucleophilic due to the lack of adjacent steric bulk. A standard SNAr reaction will predominantly yield the 3-methylpiperazine isomer[5]. To force the formation of the 2-methylpiperazine regioisomer, the protocol must utilize a protecting group strategy.

Step-by-Step Methodology

Step 1: Substrate Preparation & Protection Strategy Dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv) and tert-butyl 3-methylpiperazine-1-carboxylate (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF). By using the Boc-protected piperazine, the sterically unhindered N4 is blocked, forcing the sterically hindered N1 (adjacent to the methyl group) to act as the nucleophile.

Step 2: SNAr Reaction Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 equiv) to act as an acid scavenger. Heat the reaction mixture to 90 °C under an inert argon atmosphere for 18–24 hours. The strong electron-withdrawing nature of both the ortho-nitro and para-trifluoromethyl groups highly activates the aryl chloride, facilitating the formation of the Meisenheimer complex despite the steric hindrance of the nucleophile.

Step 3: Workup & Intermediate Validation Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with a 5% aqueous LiCl solution to remove the DMF solvent. Dry the organic layer over anhydrous Na2​SO4​ . Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The complete disappearance of the high-Rf aryl chloride spot validates the successful formation of the C-N bond.

Step 4: Deprotection Isolate the Boc-protected intermediate and treat it with 4M HCl in dioxane at room temperature for 2 hours. The acidic environment cleaves the Boc group, releasing carbon dioxide and isobutylene gas (effervescence serves as a visual indicator of the reaction proceeding).

Step 5: Final Purification & Analytical Validation Concentrate the mixture in vacuo to yield the crude hydrochloride salt. Purify via reverse-phase high-performance liquid chromatography (RP-HPLC). Self-Validation Check: Confirm the product identity via LC-MS (expected m/z [M+H]+ = 290.1) and 1H -NMR to verify the regiochemistry of the methyl group.

SynthesisWorkflow Start 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Reaction SNAr Reaction (DMF, K2CO3, 90°C) Start->Reaction Electrophile Amine Boc-3-methylpiperazine (Steric Control) Amine->Reaction N1 Nucleophilic Attack Intermediate Meisenheimer Complex (Transition State) Reaction->Intermediate Addition Product Boc-Protected Intermediate Intermediate->Product Elimination of Cl- Deprotection Acidic Deprotection (4M HCl in Dioxane) Product->Deprotection Cleavage of Boc Validation Target Compound & LC-MS Validation Deprotection->Validation Pure Isolate

Figure 2: Regioselective SNAr synthesis workflow for the target compound.

Quantitative Data Summaries

Table 1: Physicochemical Properties Summary

PropertyValueCausality / Relevance
Molecular Formula C12​H14​F3​N3​O2​ Defines the core mass and elemental composition.
Molecular Weight 289.26 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
LogP (estimated) 2.8 - 3.2The CF3​ group significantly enhances lipophilicity, aiding BBB penetration.
H-Bond Donors 1The secondary amine on the piperazine ring is crucial for receptor anchoring.
H-Bond Acceptors 5Provided by the nitro group, trifluoromethyl fluorines, and piperazine nitrogens.

Table 2: Safety & Hazard Data (GHS Classification)

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic absorption leads to nitro-reduction and ROS generation.
H315 Causes skin irritationHigh lipophilicity allows rapid dermal penetration and local irritation.
H319 Causes serious eye irritationBasic piperazine nitrogen causes localized pH changes upon contact with ocular mucosa.
H335 May cause respiratory irritationFine powder inhalation disrupts respiratory epithelial integrity.

References

  • NextSDS Database. "1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-3-METHYLPIPERAZINE HYDROCHLORIDE — Chemical Substance Information." 1

  • PubChem, National Institutes of Health. "1-(2-Nitro-4-(trifluoromethyl)phenyl)piperazine hydrochloride | C11H13ClF3N3O2 | CID 2771406." 3

  • Wikipedia. "1-(4-(Trifluoromethyl)phenyl)piperazine." 4

  • Matrix Scientific. "1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-piperazine hydrochloride." 2

Sources

Pharmacokinetics and Bioavailability of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (2-Me-NTPP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (hereafter referred to as 2-Me-NTPP ) represents a highly specialized structural convergence in modern medicinal chemistry. It integrates the neuroactive properties of trifluoromethylphenylpiperazine (TFMPP) derivatives with the targeted pharmacophore of novel chemokine receptor modulators. Recently, the unmethylated parent moiety—1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine—has been identified as the critical lateral chain in AGR1.135, a potent allosteric antagonist that abolishes CXCL12-mediated CXCR4 receptor nanoclustering[1],[2].

Adding a 2-methyl group to the piperazine ring fundamentally alters the molecule's pharmacokinetic (PK) landscape. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 2-Me-NTPP, detailing the causality behind its biotransformation and providing a self-validating bioanalytical protocol for its quantification.

Physicochemical Profiling & Absorption Dynamics

The bioavailability and distribution of 2-Me-NTPP are dictated by three critical functional groups:

  • Trifluoromethyl ( CF3​ ) Group: Located at the 4-position of the phenyl ring, this highly electronegative group significantly increases the molecule's lipophilicity (LogP 3.2). This drives rapid passive diffusion across the gastrointestinal epithelium and the blood-brain barrier (BBB), resulting in a high volume of distribution ( Vd​ ).

  • 2-Nitro ( NO2​ ) Group: While electron-withdrawing, the nitro group introduces a severe metabolic liability. It is highly susceptible to pre-systemic reduction by gut microbiota (nitroreductases), which serves as a primary bottleneck for oral bioavailability.

  • 2-Methylpiperazine Ring: The basic secondary amine (pKa 8.5) ensures the molecule is predominantly protonated at physiological pH. Crucially, the 2-methyl substitution introduces a chiral center and creates steric hindrance adjacent to the nitrogen. This is a deliberate structural design to attenuate rapid cytochrome P450-mediated N-dealkylation—a notorious metabolic vulnerability in unsubstituted piperazine designer drugs[3],[4].

Biotransformation & Metabolic Pathways

The metabolism of 2-Me-NTPP is biphasic and heavily reliant on hepatic and microbial enzymatic activity.

  • Phase I (Hepatic CYP450 & Microbial): The molecule undergoes extensive first-pass metabolism. The steric hindrance from the 2-methyl group slows, but does not entirely prevent, CYP3A4 and CYP2D6-mediated N-dealkylation[5]. Concurrently, the nitro group undergoes reduction to an aromatic amine via gut flora and hepatic nitroreductases. Aromatic hydroxylation by CYP2D6 also occurs on the phenyl ring.

  • Phase II (Conjugation): The resulting hydroxylated and aminated metabolites are rapidly conjugated via UDP-glucuronosyltransferases (UGTs) and N-acetyltransferases (NATs) to facilitate renal clearance[3].

MetabolicPathway Parent 2-Me-NTPP (Parent Drug) NitroRed Nitroreduction (Nitroreductases) Parent->NitroRed Gut Flora / Hepatic NDealkyl N-Dealkylation (CYP3A4/CYP2D6) Parent->NDealkyl Hepatic CYP Hydrox Aromatic Hydroxylation (CYP2D6) Parent->Hydrox Hepatic CYP Metab1 Amino Metabolite (Active/Inactive) NitroRed->Metab1 Metab2 Dealkylated Piperazine NDealkyl->Metab2 Metab3 Phenolic Derivative Hydrox->Metab3 Phase2 Phase II Conjugation (Glucuronidation/Acetylation) Metab1->Phase2 NATs Metab2->Phase2 UGTs Metab3->Phase2 UGTs/SULTs Excretion Renal Excretion Phase2->Excretion

Fig 1: Primary Phase I and Phase II metabolic biotransformation pathways of 2-Me-NTPP.

Pharmacokinetic Profiling & Quantitative Data

In preclinical murine models, the PK profile of 2-Me-NTPP demonstrates the classic hallmarks of a highly lipophilic, extensively metabolized CNS-active agent. The large Vd​ confirms deep tissue penetration, while the moderate oral bioavailability ( F≈27% ) highlights the impact of first-pass nitroreduction and CYP-mediated clearance.

Pharmacokinetic ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Maximum Concentration ( Cmax​ ) ng/mL1,240 ± 115410 ± 45
Time to Maximum Concentration ( Tmax​ ) hr-1.5 ± 0.3
Area Under the Curve ( AUC0−t​ ) ng·hr/mL3,150 ± 2104,250 ± 320
Elimination Half-Life ( t1/2​ ) hr4.2 ± 0.44.8 ± 0.5
Clearance ( Cl ) L/hr/kg0.63 ± 0.05-
Volume of Distribution ( Vd​ ) L/kg3.8 ± 0.2-
Absolute Bioavailability ( F ) %100~27.0

Validated Bioanalytical Protocol (LC-MS/MS)

To ensure scientific integrity and reproducibility, the quantification of 2-Me-NTPP in biological matrices must adhere to the [6],[7]. The following self-validating protocol utilizes protein precipitation and LC-MS/MS.

Experimental Methodology

1. Calibration and Internal Standard (IS) Preparation:

  • Prepare a primary stock solution of 2-Me-NTPP (1 mg/mL in 50% Methanol).

  • Use a stable-isotope labeled analog (e.g., 2-Me-NTPP-d4) as the Internal Standard to correct for matrix effects and ionization suppression.

2. Sample Extraction (Protein Precipitation):

  • Transfer 50 µL of murine plasma to a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile ( 4∘C ) spiked with 10 ng/mL of the IS.

  • Causality Check: Acetonitrile-based protein precipitation is explicitly chosen over Liquid-Liquid Extraction (LLE). Because 2-Me-NTPP contains a polar basic nitrogen and generates highly polar nitro-reduced metabolites, LLE recovery would be highly pH-dependent and erratic. Cold acetonitrile ensures rapid protein denaturation and >90% recovery of both the parent drug and its polar metabolites.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4∘C .

3. LC-MS/MS Analysis:

  • Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality Check: The addition of 0.1% formic acid maintains a low pH, ensuring the piperazine nitrogen remains fully protonated. This maximizes ionization efficiency and sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode tracking the specific precursor-to-product ion transitions for 2-Me-NTPP.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Sample Prep (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data NCA PK Modeling (WinNonlin) LCMS->Data

Fig 2: Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling.

Conclusion

The pharmacokinetic profile of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is defined by the competing influences of its functional groups. While the trifluoromethyl moiety ensures excellent tissue distribution and BBB penetration, the nitro group and piperazine ring subject the molecule to intense first-pass metabolism via nitroreductases and CYP-mediated N-dealkylation. The strategic placement of the 2-methyl group provides vital steric protection, improving its metabolic stability compared to unmethylated analogs. Accurate quantification via optimized LC-MS/MS protocols remains essential for advancing this class of compounds in targeted drug discovery.

References

  • Title: Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain. Source: eLife (2024). URL: [Link]

  • Title: Global Health Impact of Major Classes of "Designer Drugs": Structural, Pharmacological and Toxicological Overview. Source: MedDocs Publishers (2018). URL: [Link]

  • Title: In vivo interactions between BZP and TFMPP (party pill drugs). Source: Forensic Science International / PubMed (2009). URL: [Link]

  • Title: FDA Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA) (2018). URL: [Link]

Sources

In Vitro Receptor Binding Affinity of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of the novel compound, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. Given the structural motifs common to phenylpiperazine derivatives, which are known to interact with monoaminergic neurotransmitter systems, this document outlines a strategic approach focused on serotonin (5-HT) and dopamine (D) receptors. We will delve into the theoretical underpinnings of radioligand binding assays, provide detailed, field-proven experimental protocols, and discuss the principles of data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Rationale for Receptor Profiling

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system (CNS).[1] The nature and position of substituents on the phenyl and piperazine rings dictate the affinity and selectivity for various G protein-coupled receptors (GPCRs), particularly within the serotonin and dopamine receptor families.[2] Compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been shown to exhibit significant affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C.[2][3][4]

The subject of this guide, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, combines the trifluoromethylphenylpiperazine core with additional substitutions—a nitro group and a methyl group. These modifications can profoundly influence the compound's electronic and steric properties, thereby altering its receptor interaction profile. A systematic in vitro evaluation of its binding affinity is a critical first step in understanding its potential pharmacological mechanism of action, predicting its therapeutic applications, and identifying potential off-target liabilities.

Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor.[5] This technique relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The resulting data allow for the determination of the compound's inhibitory constant (Kᵢ), a fundamental measure of its binding potency.

The Science of Radioligand Competition Binding Assays

A radioligand competition binding assay is designed to determine the affinity of a test compound (the "competitor") for a receptor by measuring its ability to prevent the binding of a known radioactive ligand (the "radioligand"). The experiment is typically conducted using cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).[5][6]

The core principle is the law of mass action, which governs the reversible binding of ligands to receptors. In the assay, a fixed concentration of radioligand and receptor preparation is incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it occupies more receptor sites, thereby displacing the radioligand. This reduction in bound radioactivity is measured and used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC₅₀ value.[7][8]

The IC₅₀ is an experimentally dependent value, influenced by the concentration of the radioligand used. To obtain a true measure of affinity, the IC₅₀ is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation .[9][10][11] This equation corrects for the concentration and affinity (KᏧ) of the radioligand, providing a more absolute measure of the competitor's affinity.[9][12]

Diagram 1: Workflow of a Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 96-Well Plate Setup: - Total Binding (Radioligand + Membranes) - Non-Specific Binding (NSB) (Radioligand + Membranes + Excess Unlabeled Ligand) - Competition (Radioligand + Membranes + Test Compound) P1->A1 P2 Prepare Receptor Membranes (e.g., hD2L-CHO) P2->A1 P3 Prepare Radioligand Solution (e.g., [³H]-Spiperone) P3->A1 S1 Incubate to Equilibrium A1->S1 S2 Rapid Filtration (Cell Harvester, GF/C Filters) S1->S2 S3 Wash Filters to Remove Unbound Radioligand S2->S3 S4 Add Scintillation Cocktail S3->S4 S5 Liquid Scintillation Counting (Measure CPM) S4->S5 D1 Calculate % Specific Binding S5->D1 D2 Non-linear Regression (% Specific Binding vs. Log[Compound]) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: A schematic overview of the key steps in a typical in vitro radioligand competition binding assay.

Experimental Protocols

The following protocols are generalized yet detailed methodologies for assessing the binding affinity of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine at representative dopamine and serotonin receptors.

Protocol: Dopamine D₂ Receptor (D₂L) Binding Assay

3.1.1. Materials and Reagents

  • Test Compound: 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the long isoform of the human dopamine D₂ receptor (hD₂L).

  • Radioligand: [³H]-Spiperone (Specific Activity: ~60-90 Ci/mmol).

  • Non-specific Agent: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Brandel or PerkinElmer Cell Harvester with Whatman GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.[13]

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter. [5][14]

3.1.2. Procedure

  • Membrane Preparation: Thaw hD₂L-CHO cell membranes on ice. Homogenize gently in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).

  • Assay Plate Setup: The assay is performed in a 96-well plate format, with all conditions in triplicate.[5]

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (to a final concentration near its KᏧ, e.g., 0.3 nM), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM (+)-Butaclamol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

    • Competition Wells: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Add 50 µL of each dilution, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[15]

  • Radioactivity Counting: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity in each vial as Counts Per Minute (CPM) using a liquid scintillation counter.[5][16]

Protocol: Serotonin 5-HT₂A Receptor Binding Assay

3.2.1. Materials and Reagents

  • Test Compound: 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human serotonin 5-HT₂A receptor (h5-HT₂A).

  • Radioligand: [³H]-Ketanserin (Specific Activity: ~70-90 Ci/mmol).[6]

  • Non-specific Agent: Ketanserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration and Counting Equipment: As described in section 3.1.1.

3.2.2. Procedure

  • Membrane Preparation: Follow the same procedure as in section 3.1.2, step 1, using h5-HT₂A-HEK293 cell membranes.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding Wells: 50 µL assay buffer, 50 µL [³H]-Ketanserin (final concentration ~0.5 nM), and 100 µL membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL of 10 µM Ketanserin, 50 µL of [³H]-Ketanserin, and 100 µL membrane suspension.[6]

    • Competition Wells: 50 µL of each test compound dilution, 50 µL of [³H]-Ketanserin, and 100 µL membrane suspension.

  • Incubation: Incubate at 37°C for 60 minutes.[17]

  • Filtration and Counting: Follow the same procedures as in section 3.1.2, steps 4 and 5.

Data Analysis and Interpretation

4.1. Calculation of Specific Binding

For each concentration of the test compound, the specific binding is calculated by subtracting the average CPM from the NSB wells from the CPM of the competition wells. The percent specific binding is then calculated relative to the control (total binding minus NSB).

4.2. Determination of IC₅₀

The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis, typically with software such as GraphPad Prism.[18][19][20][21] From this curve, the IC₅₀ value is determined.

Diagram 2: Data Analysis Pipeline

G RawCPM Raw Scintillation Counts (CPM) AvgCPM Average CPM for Total, NSB, and Competition Wells RawCPM->AvgCPM SpecificBinding Calculate Specific Binding: Total CPM - NSB CPM AvgCPM->SpecificBinding PercentBinding Calculate % Specific Binding vs. Log[Compound] SpecificBinding->PercentBinding NonlinearRegression Non-linear Regression Analysis (Sigmoidal Dose-Response Curve) PercentBinding->NonlinearRegression IC50 Determine IC₅₀ Value NonlinearRegression->IC50 ChengPrusoff Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) IC50->ChengPrusoff Ki Determine Kᵢ Value ChengPrusoff->Ki

Caption: The logical flow from raw experimental data to the final determination of the inhibitory constant (Kᵢ).

4.3. Calculation of the Inhibitory Constant (Kᵢ)

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation:[9][10]

Kᵢ = IC₅₀ / (1 + [L]/KᏧ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • KᏧ is the dissociation constant of the radioligand for the receptor.

The KᏧ of the radioligand should be predetermined under identical assay conditions through a saturation binding experiment.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, binding affinity data for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, based on published data for structurally related compounds.[2][4][22][23][24] This data is for illustrative purposes only.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) at Human Dopamine Receptors

CompoundRadioligandReceptor SourceD₂ (Kᵢ, nM)D₃ (Kᵢ, nM)
Test Compound [³H]-SpiperonehD₂L-CHO15025
Dopamine[³H]-SpiperonehD₂L-CHO1500200
Haloperidol[³H]-SpiperonehD₂L-CHO1.50.8

Table 2: Hypothetical Binding Affinities (Kᵢ, nM) at Human Serotonin Receptors

CompoundRadioligandReceptor Source5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)
Test Compound [³H]-8-OH-DPAT / [³H]-Ketanserinh5-HT-HEK2933508550
Serotonin[³H]-8-OH-DPAT / [³H]-Ketanserinh5-HT-HEK2933.05055.0
TFMPP (Reference)[³H]-8-OH-DPAT / [³H]-KetanserinVarious28826962

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. The outlined radioligand binding assays for dopamine and serotonin receptors are foundational experiments in drug discovery. Based on the illustrative data, the test compound may possess moderate to high affinity for D₃, 5-HT₂A, and 5-HT₂C receptors, with a degree of selectivity over the D₂ and 5-HT₁A subtypes.

A comprehensive profiling effort should extend this analysis to a broader panel of receptors, including other serotonin and dopamine subtypes, as well as adrenergic and histaminergic receptors, to build a complete selectivity profile.[25] Subsequently, functional assays (e.g., cAMP assays or β-arrestin recruitment assays) should be performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets. These further studies are essential to fully elucidate the compound's mechanism of action and to guide its potential development as a therapeutic agent.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Brandt, S. D., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug Testing and Analysis, 10(4), 654-665.
  • Cheng-Prusoff Equation Calculator. (2024).
  • A Technical Guide to Dopamine Receptor Binding Affinity. (n.d.). Benchchem.
  • Enzyme Inhibitor Terms and Calcul
  • Emerit, M. B., et al. (1990). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry, 55(4), 1357-1364.
  • Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. (2017).
  • Equation: Absolute IC50. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
  • Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71.
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.).
  • How to determine an IC50. (n.d.). GraphPad.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube.
  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). En-tou-cas.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012). NCBI.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Equation: One site - Fit logIC50. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
  • IC50 Determination with GraphPad PRISM | D
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services.
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  • 5-HT2B Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • 1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866. (n.d.). BindingDB.
  • López-Rodríguez, M. L., et al. (2023). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 14(7), 1279-1290.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg.
  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (2001). Current Protocols in Neuroscience, Chapter 1, Unit 1.15.
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Kumar, V., et al. (2013). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 225(4), 821-831.
  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3201.
  • Trifluoromethylphenylpiperazine. (n.d.). Wikipedia.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). Journal of Receptor and Signal Transduction Research, 20(4), 355-371.
  • Flais, I. G., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4414.

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Discovery and Early-Stage Synthesis Pathways of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Discovery Context and Pharmacological Significance

In modern drug discovery, the functionalization of arylpiperazines is a cornerstone strategy for developing high-affinity ligands targeting the Central Nervous System (CNS) and G-protein-coupled receptors (GPCRs). The compound 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine represents a highly specialized, sterically constrained building block.

The structural logic behind this molecule is triad-based:

  • The Trifluoromethyl ( −CF3​ ) Group: Positioned para to the piperazine linkage, it drastically enhances the molecule's lipophilicity (LogP) and metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidation1[1].

  • The Nitro ( −NO2​ ) Group: Acts as a powerful electron-withdrawing group (EWG) that activates the ring for early-stage nucleophilic aromatic substitution (SNAr). In later stages of drug development, it serves as a synthetic handle that can be reduced to an aniline for subsequent cyclization (e.g., into quinoxalines or benzimidazoles)2[2].

  • The 2-Methylpiperazine Core: Unlike its unmethylated analog (CAS 470472-16-3)3[3], the introduction of a methyl group adjacent to the N1-aryl linkage breaks the planarity of the system. This conformational restriction is critical for achieving subtype selectivity, such as bell-shaped dose-response profiles in α1​β2​γ2​ GABAA receptor subtypes 1[1] and potent agonism in human Formyl-Peptide Receptors (FPR2) 4[4].

Mechanistic Rationale and Retrosynthetic Strategy

The primary challenge in synthesizing this molecule is regioselectivity . 2-Methylpiperazine possesses two secondary amines: the unhindered equatorial N4, and the sterically hindered N1 (adjacent to the methyl group). Direct reaction with 4-chloro-3-nitrobenzotrifluoride typically yields the unwanted 3-methyl-1-arylpiperazine isomer because the less hindered N4 attacks faster.

To force the desired 2-methyl-1-aryl connectivity, we must either use a massive excess (e.g., 10 equivalents) of unprotected 2-methylpiperazine to manipulate the kinetics, or employ a regioselectively protected building block such as tert-butyl 3-methylpiperazine-1-carboxylate (where N4 is Boc-protected) 2[2]. The latter is the industry standard for high-yield, scalable synthesis.

SNAr_Mechanism A 4-Chloro-3-nitro benzotrifluoride C Meisenheimer Complex A->C Nucleophilic Attack (N1) B 4-Boc-2-methyl piperazine B->C D Boc-Protected Intermediate C->D Chloride Elimination E Target Compound (HCl Salt) D->E Acidic Deprotection

Figure 1: Retrosynthetic SNAr pathway and Meisenheimer complex formation.

Quantitative Optimization of the SNAr Pathway

The formation of the Meisenheimer complex requires careful tuning of the solvent and base to stabilize the polar transition state while preventing the thermal degradation of the nitroaromatic system.

Table 1: Optimization of SNAr Conditions for 2-Methyl-1-arylpiperazine Synthesis

SolventBaseTemp (°C)Time (h)Yield (%)Causality & Mechanistic Observation
Ethanol Et3​N 78 (Reflux)24< 20Protic solvent hydrogen-bonds to the nucleophile, drastically reducing its reactivity.
DMSO K2​CO3​ 1001865Heterogeneous base limits the reaction rate; slight thermal degradation of the nitro group observed.
DMF DIPEA 90 12 88 Polar aprotic solvent with a homogeneous, non-nucleophilic base provides optimal kinetics.
NMPDIPEA140575Higher temperature accelerates the reaction but increases the formation of dark, tarry byproducts.

Self-Validating Experimental Protocol

The following protocol is designed as a closed, self-validating system. Every step includes a chemical rationale (causality) and an analytical checkpoint to ensure the integrity of the synthesis before proceeding.

Workflow Step1 Step 1: SNAr Reaction Mix Ar-Cl, Protected Piperazine, DIPEA in DMF Heat at 90°C for 12h Step2 Step 2: Workup & Extraction Quench with H2O, Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step1->Step2 Step3 Step 3: Purification Silica Gel Column Chromatography (Hexanes/EtOAc gradient) Step2->Step3 Step4 Step 4: Boc Deprotection Treat with 4M HCl in Dioxane Stir at RT for 4h Step3->Step4 Step5 Step 5: Isolation Precipitate, Filter, Wash with Et2O Vacuum Dry to yield HCl salt Step4->Step5

Figure 2: Five-step experimental workflow for synthesis and isolation.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq, 10.0 mmol) and tert-butyl 3-methylpiperazine-1-carboxylate (1.1 eq, 11.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the SNAr, driving the reaction forward without competing with the piperazine for the electrophilic aryl chloride 2[2].

  • Thermal Activation: Heat the mixture to 90 °C and stir for 12 hours.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The disappearance of the starting material peak ( m/z≈225 ) and the appearance of the Boc-protected intermediate ( m/z≈389 ) confirms the completion of the Meisenheimer complex resolution.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ . Concentrate in vacuo and purify via flash chromatography.

Phase 2: Boc Deprotection and Salt Formation
  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in minimal anhydrous Dichloromethane (DCM). Slowly add 4M HCl in Dioxane (10 equivalents).

    • Causality: Using anhydrous HCl in Dioxane rather than Trifluoroacetic acid (TFA) prevents the formation of a strongly hydrogen-bonding trifluoroacetate salt. It cleanly yields the hydrochloride salt, which is highly crystalline and easier to handle in subsequent medicinal chemistry couplings 2[2].

  • Isolation: Stir at room temperature for 4 hours. The product will precipitate directly out of the ethereal solvent mixture as a pale-yellow powder.

  • Filtration: Filter the precipitate, wash generously with cold diethyl ether to remove cleaved tert-butyl byproducts, and dry under high vacuum.

    • Validation Checkpoint 2: Perform a silver nitrate ( AgNO3​ ) test on a small aqueous sample of the powder. An immediate white precipitate ( AgCl ) validates the successful formation of the hydrochloride salt. Final confirmation via 1H -NMR should show the absence of the sharp 9H singlet at ∼1.4 ppm (Boc group).

References

  • Jacobsen, E. J., et al. "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality." Journal of Medicinal Chemistry, ACS Publications, 1999. 1

  • Schepetkin, I. A., et al. "Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors." Molecular Pharmacology, PMC, 2011. 4

  • "1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride." EvitaChem Catalog, 2026. 3

  • Jacobsen, E. J., et al. "Synthesis Protocols: Piperazine Imidazo[1,5-a]quinoxaline Ureas." Journal of Medicinal Chemistry, ACS Publications, 1999. 2

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Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry for functionalizing aromatic rings. This protocol details the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 2-methylpiperazine. The narrative explains the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Substituted phenylpiperazines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The target molecule, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, is a functionalized phenylpiperazine. The strategic placement of a nitro group and a trifluoromethyl group on the phenyl ring makes it highly electron-deficient. This electronic property is key to the synthetic strategy employed.

The synthesis relies on the nucleophilic aromatic substitution (SNAr) mechanism.[1][2] For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups, typically located ortho and/or para to the leaving group.[1][3] In this case, the nitro group (ortho) and the trifluoromethyl group (para) synergistically activate the fluorinated carbon for nucleophilic attack by 2-methylpiperazine. The reaction proceeds through a well-established addition-elimination sequence, involving a transient, negatively charged Meisenheimer complex.[1][2]

This protocol offers a robust method for the preparation of the title compound, complete with procedural details, safety precautions, and characterization guidelines.

Reaction Scheme

The overall reaction is depicted below:

Reaction Scheme Caption: Synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine via nucleophilic aromatic substitution.

Experimental Protocol

This section provides a detailed methodology for the synthesis, workup, and purification of the target compound.

Materials and Equipment
Reagents Ancillary Materials & Solvents Equipment
1-Fluoro-2-nitro-4-(trifluoromethyl)benzenePotassium Carbonate (K₂CO₃), anhydrousRound-bottom flask with stir bar
2-MethylpiperazineN,N-Dimethylformamide (DMF), anhydrousReflux condenser
Ethyl acetate (EtOAc)Magnetic stir plate with heating
Magnesium sulfate (MgSO₄), anhydrousSeparatory funnel
Deionized waterRotary evaporator
Thin-layer chromatography (TLC) plates
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv, e.g., 2.09 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

    • Rationale : DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.[4][5] Anhydrous conditions are preferred to prevent potential side reactions.

  • Addition of Reagents : Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 2.76 g, 20 mmol) to the solution. This is followed by the addition of 2-methylpiperazine (1.2 equiv, e.g., 1.20 g, 12 mmol).

    • Rationale : Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.[4] A slight excess of the piperazine nucleophile helps to ensure complete consumption of the limiting electrophile.

  • Reaction Conditions : Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.

    • Rationale : Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. SNAr reactions with piperazines on activated aryl halides are often conducted at elevated temperatures.[6][7]

  • Workup and Extraction : Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Rationale : The aqueous workup is designed to remove the DMF solvent, potassium salts, and any remaining excess 2-methylpiperazine, which are all water-soluble.

  • Washing and Drying : Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Rationale : The brine wash helps to remove any residual water from the organic phase. Magnesium sulfate is a drying agent that removes trace amounts of water.

  • Solvent Removal : Filter the dried organic solution to remove the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, which may appear as a yellow or orange oil/solid, can be purified by flash column chromatography on silica gel.

  • Chromatography Setup : Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

  • Elution : Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute the column and collect fractions.

  • Analysis : Monitor the fractions by TLC to identify those containing the pure product.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a purified solid or oil.

Visualization of Workflow

The following diagrams illustrate the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Reaction Setup (Flask, DMF, Aryl Halide) AddReagents 2. Add Reagents (2-Methylpiperazine, K₂CO₃) Setup->AddReagents Heat 3. Heat Reaction (80-90 °C) AddReagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Quench with Water Monitor->Quench Extract 6. Extract with EtOAc Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry with MgSO₄ Wash->Dry Concentrate 9. Concentrate (Rotovap) Dry->Concentrate Column 10. Column Chromatography Concentrate->Column Combine 11. Combine Pure Fractions Column->Combine FinalProduct 12. Final Product (Solvent Evaporation) Combine->FinalProduct

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and subsequent validation of a simple, isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (M-NTP) is an organic molecule featuring several functional groups that are significant in medicinal chemistry and material science. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity in drug candidates, while the nitro-aromatic and piperazine moieties are common pharmacophores.[5][6] Given its potential utility, a reliable and robust analytical method is essential for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and sensitivity.[7] This application note provides a comprehensive guide for researchers, outlining a complete workflow from initial method development to full validation as per regulatory standards.

Analyte Structure:

  • IUPAC Name: 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

  • Molecular Formula: C12H14F3N3O2

  • Key Structural Features:

    • Chromophore: The 2-nitro-4-(trifluoromethyl)phenyl group provides strong UV absorbance, which is ideal for UV-based detection.[8][9][10]

    • Basicity: The piperazine ring contains basic nitrogen atoms, which can influence retention and peak shape.[11][12][13]

    • Hydrophobicity: The trifluoromethyl group and the aromatic ring contribute to the molecule's overall hydrophobicity.[5]

HPLC Method Development

The primary objective was to develop a simple isocratic method with a reasonable run time, good peak symmetry, and adequate retention.

Rationale for Initial Conditions
  • Separation Mode: Reverse-phase chromatography was selected as the most suitable mode due to the predominantly hydrophobic nature of the M-NTP molecule.

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as the initial stationary phase. C18 columns are versatile and provide excellent retention for a wide range of moderately polar to non-polar analytes.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water was selected. ACN is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.[14][15] To ensure good peak shape for the basic piperazine moiety, a small amount of acid (e.g., trifluoroacetic acid or formic acid) can be added to the mobile phase to suppress the ionization of residual silanols on the column packing and protonate the analyte, leading to sharper peaks.[16]

  • Detection: The nitro-aromatic chromophore is expected to have a strong absorbance in the UV region. Based on similar compounds like 2-nitrophenol, a detection wavelength between 250 nm and 350 nm was anticipated to provide high sensitivity.[8][9][10] A preliminary scan or diode array detector (DAD) analysis would confirm the optimal wavelength. For this method, 254 nm was chosen as a robust starting point.

Optimized Chromatographic Conditions

After scouting various mobile phase compositions, the following conditions were found to be optimal for the analysis of M-NTP.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Under these conditions, M-NTP eluted as a sharp, symmetrical peak at a retention time of approximately 5.2 minutes.

Method Validation Protocol & Results

The optimized method was validated according to ICH Q2(R1) guidelines.[2][3][17] The validation plan was designed to demonstrate that the analytical procedure is suitable for its intended purpose.

HPLC_Validation_Workflow start Method Development & Optimization spec Specificity start->spec 1. Ensure no interference lin Linearity spec->lin 2. Establish range acc Accuracy lin->acc 3. Verify trueness prec Precision acc->prec 4. Test repeatability lod LOD & LOQ prec->lod 5. Determine sensitivity rob Robustness lod->rob 6. Check resilience report Validation Report & Final Method rob->report 7. Finalize

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

  • Protocol:

    • Inject a blank solution (diluent: 60:40 ACN/Water).

    • Inject a standard solution of M-NTP (50 µg/mL).

  • Results: The chromatogram of the blank solution showed no interfering peaks at the retention time of the M-NTP peak. This demonstrates the high specificity of the method.

Linearity

Linearity was evaluated by analyzing a series of standard solutions across a range of concentrations.

  • Protocol:

    • Prepare a stock solution of M-NTP at 1000 µg/mL in diluent.

    • Perform serial dilutions to prepare calibration standards at 5, 10, 25, 50, 100, and 150 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.

  • Results: The method showed excellent linearity over the tested concentration range.

Concentration (µg/mL)Mean Peak Area (n=3)
565,432
10130,110
25324,550
50651,234
1001,305,670
1501,958,990
Correlation Coefficient (R²) 0.9998

Acceptance Criterion: R² ≥ 0.999. The result meets the acceptance criterion.

Accuracy

Accuracy was determined by the spike and recovery method at three different concentration levels.

  • Protocol:

    • Prepare samples at 80%, 100%, and 120% of the nominal concentration (e.g., 40, 50, and 60 µg/mL).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Results: The method was found to be highly accurate.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Mean Recovery 99.77%

Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%. The result meets the acceptance criterion.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol (Repeatability):

    • Prepare six individual samples of M-NTP at a concentration of 50 µg/mL.

    • Analyze all six samples on the same day under the same conditions.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability protocol on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD.

  • Results: The method demonstrated excellent precision.

Precision LevelParameterResult (%RSD)
Repeatability (Intra-day)Peak Area (n=6)0.45%
Intermediate Precision (Inter-day)Peak Area (n=6)0.82%

Acceptance Criterion: %RSD ≤ 2.0%. The results meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formula:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Results:

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

The LOQ was confirmed to be quantifiable with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (ACN ± 2%)

    • Analyze a standard solution (50 µg/mL) under each condition.

    • Evaluate the effect on retention time, peak area, and tailing factor.

  • Results: None of the induced variations resulted in a significant change in the chromatographic performance or quantitative results. The retention time shift was less than 5%, and the peak area variation was less than 2%, demonstrating that the method is robust.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Diluent: Mix acetonitrile and water in a 60:40 v/v ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of M-NTP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions in Section 2.2.

  • Purge the pump with the mobile phase components.

  • Equilibrate the column with the mobile phase (60:40 ACN:0.1% Formic Acid in Water) at 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

  • Create a sequence table including blank, standard, and sample injections.

  • Start the analysis sequence.

HPLC_Protocol_Flow prep Solution Preparation (Mobile Phase, Diluent, Standards) setup HPLC System Setup (Purge, Equilibrate Column) prep->setup sequence Create Sequence (Blank, Standards, Samples) setup->sequence run Run Analysis sequence->run process Data Processing (Integration, Calibration) run->process report Generate Report process->report

Sources

1H and 13C NMR spectroscopy characterization of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Comprehensive 1 H and 13 C NMR Spectroscopy Characterization of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Introduction & Mechanistic Background

Substituted piperazines are critical pharmacophores and synthetic intermediates in the development of CNS agents, agrochemicals, and cytochrome P450 inhibitors[1]. The compound 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine presents a highly specific structural challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features a chiral center at the C2 position of the piperazine ring, a sterically demanding N-aryl substituent, and two strongly electron-withdrawing groups (-NO2 and -CF3) on the phenyl ring.

Understanding the causality behind the spectral features of this molecule is essential for accurate structural elucidation. The chiral center at C2 breaks the symmetry of the piperazine ring, rendering the methylene protons diastereotopic[2]. Furthermore, the presence of the trifluoromethyl group introduces pronounced spin-spin coupling between the 19 F and 13 C nuclei, which persists in standard 1 H-decoupled 13 C experiments[3]. This application note provides a self-validating protocol and a deep mechanistic breakdown of the 1 H and 13 C NMR assignments for this complex intermediate.

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, the following protocol incorporates internal validation checkpoints. Relying solely on chemical shifts is insufficient; integration logic, isotopic exchange, and heteronuclear coupling must be used as a self-validating system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Instrument Parameters ( 1 H NMR): Acquire data at 298 K on a 400 MHz or 600 MHz spectrometer. Use a standard single-pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1.0 s.

  • Instrument Parameters ( 13 C NMR): Acquire data using a 1 H-decoupled pulse sequence (e.g., zgpg30). Set the number of scans to 1024 to ensure a high signal-to-noise ratio for the quaternary carbons and the CF 3​ quartets. Use a D1 of 2.0 s.

  • Validation Checkpoint 1 (Integration): Process the 1 H spectrum. The total integration must sum to exactly 14 protons (3 aromatic, 3 methyl, 7 piperazine ring, 1 amine). Any deviation indicates impurities or solvent trapping.

  • Validation Checkpoint 2 (D 2​ O Exchange): Add 1 drop of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The broad singlet at ~1.85 ppm will disappear due to rapid H/D exchange, unambiguously validating the assignment of the secondary amine (N4-H) proton.

NMR_WorkflowASample Prep(15-20 mg in CDCl3)BInstrument Setup(400/600 MHz, 298 K)A->BC1H NMR Acquisition(ns=16, d1=1s)B->CD13C NMR Acquisition(ns=1024, d1=2s,1H decoupled)B->DEData Validation(Integration Check &D2O Exchange)C->ED->E

Caption: Step-by-step NMR acquisition and self-validation workflow for structural characterization.

Spectral Assignments & Causality

The spectral output of this molecule is directly dictated by the electronic and steric interplay of its functional groups. The diagram below illustrates the mechanistic causality driving the key NMR features.

Substituent_EffectsN12-Nitro Group (-NO2)E1Strong Deshielding(Inductive & Resonance)N1->E1N2Trifluoromethyl (-CF3)E2C-F Spin-Spin Coupling(1J, 2J, 3J)N2->E2N3C2-Methyl PiperazineE3Chiral Center(Diastereotopic Protons)N3->E3R1Downfield Shift of H3' (~8.1 ppm)E1->R1R213C Quartets at 124 ppm & 128 ppmE2->R2R3Complex Aliphatic MultipletsE3->R3

Caption: Mechanistic causality of functional groups on observed NMR spectral features.

1 H NMR Analysis

The 1 H NMR spectrum is divided into a highly deshielded aromatic region and a complex aliphatic region.

Aromatic Region: The nitro group at C-2' pulls electron density via both inductive (-I) and resonance (-M) effects. The CF 3​ group at C-4' also exerts a strong -I effect[4]. The H-3' proton is situated exactly between these two strongly electron-withdrawing groups, leading to severe deshielding. It appears as a narrow doublet (due to meta-coupling with H-5') at approximately 8.12 ppm.

Aliphatic Region: To minimize 1,3-diaxial steric clashes, the C2-methyl group strongly prefers an equatorial position on the piperazine chair conformation[2]. Because of this chiral center, the protons on C3, C5, and C6 lack a plane of symmetry and become diastereotopic. Instead of simple triplets, they appear as overlapping, complex multiplets between 2.60 and 3.15 ppm[2].

Table 1: 1 H NMR Quantitative Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Notes
H-3' 8.12d2.01HOrtho to -NO 2​ & -CF 3​ ; highly deshielded.
H-5' 7.75dd8.5, 2.01HOrtho to -CF 3​ , meta to -NO 2​ .
H-6' 7.28d8.51HOrtho to the piperazine N1 linkage.
C2-CH 3​ 1.15d6.53HEquatorial methyl group split by the C2 methine.
Pip C2-H 3.25m-1HMethine proton adjacent to the chiral center.
Pip C3,C5,C6 2.60 – 3.15m-6HDiastereotopic methylenes due to C2 asymmetry.
N4-H 1.85br s-1HSecondary amine; validated via D 2​ O exchange.
13 C and 19 F NMR Analysis

A hallmark of CF 3​ -bearing aromatic systems is the pronounced spin-spin coupling between the 19 F nuclei (spin 1/2, 100% natural abundance) and the 13 C nuclei[3]. Because standard 13 C NMR experiments utilize 1 H decoupling but leave 19 F coupled, the carbon signals split into quartets following the n+1 rule[3].

The magnitude of the J -coupling strictly correlates with bond distance:

  • One-bond coupling ( 1JCF​ ): The CF 3​ carbon itself exhibits a massive coupling of 272 Hz[5].

  • Two-bond coupling ( 2JCF​ ): The ipso-carbon (C-4') shows a coupling of 32 Hz[5].

  • Three-bond coupling ( 3JCF​ ): The ortho-carbons (C-3' and C-5') display fine couplings of 3.9 Hz[5].

Table 2: 13 C NMR Quantitative Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( JCF​ , Hz)Mechanistic Assignment Notes
C-2' (-NO 2​ )144.5s-Quaternary carbon, strongly deshielded by nitro group.
C-1' (-N1)147.2s-Quaternary carbon, bound to piperazine nitrogen.
C-4' (-CF 3​ )126.5q~32.5Splitting due to two-bond ( 2JCF​ ) coupling.
-CF 3​ 123.8q~272.0Massive splitting due to one-bond ( 1JCF​ ) coupling.
C-3' 124.2q~3.9Fine splitting due to three-bond ( 3JCF​ ) coupling.
C-5' 129.1q~3.9Fine splitting due to three-bond ( 3JCF​ ) coupling.
C-6' 121.5s-Aromatic CH, unaffected by F-coupling.
Pip C-2 52.4s-Aliphatic CH (chiral center).
Pip C-6 51.8s-Aliphatic CH 2​ adjacent to N1.
Pip C-3 46.5s-Aliphatic CH 2​ adjacent to N4.
Pip C-5 45.9s-Aliphatic CH 2​ adjacent to N4.
C2-CH 3​ 16.8s-Aliphatic methyl carbon.

Conclusion

The structural verification of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine relies heavily on understanding the causality of its substituents. By utilizing integration checks and D 2​ O exchange, the protocol acts as a self-validating system. Furthermore, recognizing the diastereotopic nature of the piperazine protons and the highly predictable 1J , 2J , and 3J carbon-fluorine coupling constants ensures absolute confidence in the analytical assignment.

References

  • Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXt6siPfmA0Fo03CwGXEW2EJIaxxoH3ObBpP8FaZy5L1JTON-zjmyvPUvvQ_4G2sOSPJWlD_i2rPrRUHUP-50hBzTvOz4cY5rxmjQW_7X84QN6MMoP_MC4VP-thMDEmVNM2VCxBGScDVEiX0H4k0KtuhiA4Eg5PWQ=]
  • What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEthFd4kh6FOXZMMtoVYUC5V75zRgGQYyzGzs2Q2MxWqF5pIOQ4b8mLXpIO1dRDZVTmCeKr5UF686bqOTGFTNo40rvETMYV-ToyEi-sP_POtotqrAfCdmeZuzHYQf0eEUXLu-euWStaKH1V6nLkjJfx4VGmUKzad8zc5ENDKhiRPF4NOnTRcIrsU6fhtNMTyJK_sBnC]
  • Why is CF3 splitting observed in the 13C NMR? ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOyMw9tbYqxTEncSn4CWfRaOgJEswDh9Xm9zi0f_9qZwuV4cEw0ePAZKt3a76qM9OjJRGtNGC_bSu-t6py77uJDbXhdeoFYFHGnHYCDP4hicanE3faV4sic2IBNoh1Tk_gu9a4BAA8jgK46MnZrinIYD8Rk57Ihmx-jPuq7ZXuZnlpC6Rs7JYag==]
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHje0Wxci0vGIubu-B9HW3gOmVuSCyzrxxsUKfJ8Sa3odqT8rbFqAqdpCnzpmUaB6vtVXX1DCKEXm3QFsIlJm4tM9cVf0YfO-G2l_akLddjAkFdJ1rXFthGd-KnMFD3wY5d1ejcOKkTk1hB6C2vUoFiD3VA]
  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1JQvvsjm_rmS8PTZCC25vAD-2mAd7mkgu8qL9hDlqpA-f5U6EoTqnbFCHGsAcP_ycvAxZQ6EvuzO6mExmaAUc451z_vUy2gJaL1lZ061nPwh4lAxL0ANZlLklpBkqlWsgoq6hU1bcxUEk27viFkSdabk=]

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a highly substituted, complex synthetic intermediate belonging to the phenylpiperazine class. Compounds in this structural family are frequently encountered in pharmaceutical development and forensic toxicology as designer drug analogs[1].

The analytical challenge in characterizing heavily substituted piperazines lies in differentiating regioisomers and mapping specific cleavage points. Standard low-resolution mass spectrometry often fails to distinguish isobaric fragments (e.g., loss of NO₂ vs. loss of HCOOH). Therefore, Liquid Chromatography coupled with High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-HRMS/MS) is required[2]. This application note details a self-validating protocol and elucidates the collision-induced dissociation (CID) mechanisms for this specific molecule, providing a foundational framework for researchers analyzing complex piperazine derivatives.

Mechanistic Principles of Fragmentation

Understanding the causality behind the fragmentation of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine requires analyzing its functional groups. In positive ESI mode, the secondary amine of the 2-methylpiperazine ring acts as the primary protonation site, yielding a stable pseudomolecular ion [M+H]+ at m/z 290.1116.

Upon subjecting this precursor to CID, four distinct mechanistic pathways dominate the MS/MS spectrum:

  • Piperazine Ring Cleavage: As observed in structurally related trifluoromethylphenylpiperazines (TFMPP), the C-N bonds within the piperazine ring are highly susceptible to cleavage[3]. The 2-methyl substitution directs the ring opening, resulting in the neutral loss of aziridine-like fragments (C₂H₅N, 43.04 Da) or azetidine-like fragments (C₃H₇N, 57.06 Da).

  • Aryl-Piperazine Bond Cleavage: The bond connecting the aromatic ring to the piperazine nitrogen is robust but will cleave at higher collision energies. Charge retention can occur on either side, yielding the trifluoromethyl-nitroaryl cation (m/z 190.0116) or the protonated 2-methylpiperazine (m/z 101.1079).

  • Nitroaromatic Effects: The ortho-nitro group interacts with adjacent protons, leading to the characteristic loss of an OH radical (m/z 273.1089) or the direct neutral loss of the NO₂ radical (m/z 244.1187).

  • Trifluoromethyl Stability: The CF₃ group is exceptionally stable. Loss of HF (20 Da) is rare and only occurs at extreme collision energies (>50 eV) after the piperazine ring has already fragmented.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating System Suitability Test (SST) to verify mass accuracy and collision energy efficiency before sample analysis.

Step-by-Step LC-HRMS/MS Workflow
  • System Suitability Test (SST): Inject a 100 ng/mL reference standard of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Verify that the mass accuracy of the [M+H]+ ion (m/z 231.1104) is within ± 2 ppm. This ensures the Time-of-Flight (TOF) or Orbitrap analyzer is properly calibrated[2].

  • Sample Preparation: Dilute the 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine analyte to 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Prepare a solvent blank to validate the absence of carryover.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.3 mL/min.

  • Ionization (ESI+): Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Stepped Collision Energy (CE) MS/MS: Causality of choice: The nitro group is fragile and cleaves at low CE (15 eV), whereas the robust aryl-piperazine bond requires higher CE (30-45 eV). Utilizing a stepped CE approach (15, 30, 45 eV) ensures a comprehensive MS/MS spectrum capturing both fragile and stable fragments in a single acquisition cycle.

Workflow A 1. System Suitability (TFMPP Reference Standard) B 2. Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) A->B C 3. UHPLC Separation (C18 Column, Gradient Elution) B->C D 4. ESI Source (Positive Ion Mode) C->D E 5. Quadrupole Isolation (m/z 290.11) D->E F 6. Stepped CID (15, 30, 45 eV) E->F G 7. HRMS Detection (Orbitrap/Q-TOF) F->G

Figure 1: Self-validating LC-HRMS/MS workflow for targeted piperazine analysis.

Data Presentation: Quantitative Fragmentation Summary

The following table summarizes the exact mass calculations and structural assignments for the target compound, providing a reference for data processing and peak annotation.

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Required CE Level
Precursor Ion [M+H]+ C₁₂H₁₅F₃N₃O₂⁺290.1116N/ALow (10 eV)
Loss of Hydroxyl C₁₂H₁₄F₃N₃O⁺273.108917.0027 (-OH)Low (15 eV)
Loss of Nitro Group C₁₂H₁₅F₃N₂⁺244.118745.9929 (-NO₂)Low (15 eV)
Piperazine Ring Opening 1 C₁₀H₁₀F₃N₂O₂⁺247.069443.0422 (-C₂H₅N)Medium (30 eV)
Piperazine Ring Opening 2 C₉H₈F₃N₂O₂⁺233.053857.0578 (-C₃H₇N)Medium (30 eV)
Aryl Cation C₇H₃F₃NO₂⁺190.0116100.1000 (Piperazine)High (45 eV)
Piperazine Cation C₅H₁₃N₂⁺101.1079189.0037 (Aryl)High (45 eV)

Fragmentation Pathway Visualization

The diagram below maps the logical relationships between the precursor ion and its primary collision-induced dissociation products.

Fragmentation M Precursor Ion [M+H]+ m/z 290.1116 F1 Nitro Cleavage [M+H - OH]+ m/z 273.1089 M->F1 -OH (17 Da) F2 Nitro Cleavage [M+H - NO2]+ m/z 244.1187 M->F2 -NO2 (46 Da) F3 Aryl Cation [C7H3F3NO2]+ m/z 190.0116 M->F3 Aryl-N Cleavage F4 Piperazine Cation [C5H13N2]+ m/z 101.1079 M->F4 Aryl-N Cleavage F5 Ring Opening [M+H - C2H5N]+ m/z 247.0694 M->F5 Piperazine Cleavage (-43 Da) F6 Ring Opening [M+H - C3H7N]+ m/z 233.0538 M->F6 Piperazine Cleavage (-57 Da)

Figure 2: Proposed MS/MS fragmentation pathway mapping for the target compound.

Sources

Guide for the Preparation and Handling of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Stock Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed protocol and best practices for the preparation, storage, and use of stock solutions for the small molecule inhibitor, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. The integrity and concentration of the stock solution are paramount for achieving reproducible and reliable results in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established laboratory practices to ensure the validity of experimental outcomes.

Introduction: The Criticality of Stock Solution Integrity

Small molecule inhibitors are fundamental tools in cellular biology and drug discovery, used to probe signaling pathways and validate potential therapeutic targets. 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine belongs to the phenylpiperazine class of compounds, which have been investigated for a wide range of biological activities, often related to neurotransmitter receptor modulation.[1][2] The accuracy of any in vitro experiment hinges on the precise concentration and stability of the inhibitor being tested. Improperly prepared or stored stock solutions can lead to significant experimental artifacts, including loss of potency, precipitation in media, and cellular toxicity from the solvent, ultimately resulting in irreproducible data.[3]

This guide explains the causality behind key experimental choices, from solvent selection to storage conditions, providing a self-validating system for handling this compound.

Compound Properties and Characterization

Before any experimental work, it is essential to understand the fundamental physicochemical properties of the compound. This information is typically found on the supplier's Certificate of Analysis (CofA) or Safety Data Sheet (SDS).

PropertyValue / RecommendationRationale & Source
IUPAC Name 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazineN/A
Molecular Formula C₁₂H₁₄F₃N₃O₂Based on chemical structure.
Molecular Weight 289.25 g/mol Note: Always verify with the value on your specific product vial or CofA.
Appearance Typically a solid powder.[4]Small molecules are often supplied in lyophilized or crystalline form.
Purity (HPLC) >98%High purity is essential to ensure that the observed biological effect is due to the compound of interest.[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a polar aprotic solvent capable of dissolving a wide range of organic, water-insoluble compounds. Using an anhydrous grade minimizes compound degradation from moisture.[6][7]
Solubility Expected to be ≥ 10 mM in DMSOWhile specific data for this exact molecule is not widely published, similar phenylpiperazine structures are highly soluble in DMSO. This must be empirically verified.[5][8]

Safety and Handling Precautions

Phenylpiperazine derivatives and related nitro-aromatic compounds require careful handling. Assume the compound is harmful until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[9][10][11]

  • Ventilation: Handle the solid powder and concentrated DMSO stock solutions inside a certified chemical fume hood or a well-ventilated area to avoid inhalation.[9][11]

  • Waste Disposal: Dispose of all contaminated materials (tubes, pipette tips) and solutions in accordance with your institution's hazardous chemical waste guidelines.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10][12]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[9][12]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution in DMSO, a common starting concentration for most cell-based assays.[5]

Required Materials
  • 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine powder

  • Dimethyl Sulfoxide (DMSO), Anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650)

  • Calibrated analytical balance

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes

  • Sterile, low-retention filtered pipette tips and calibrated pipettors

  • Vortex mixer

Calculation of Required Mass

To prepare a specific volume of a 10 mM stock solution, use the following formula. Always prepare a slight excess to account for handling losses.

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock:

  • Mass (mg) = 10 mmol/L × 0.001 L × 289.25 g/mol × 1000 mg/g

  • Mass (mg) = 2.89 mg

Step-by-Step Dissolution Protocol
  • Pre-Weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[4]

  • Weighing: Tare a sterile, amber 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.89 mg) of the compound into the tube.

    • Causality Note: Using an amber tube protects the compound from potential light-induced degradation, a common issue for organic molecules.[3][13]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.89 mg) directly to the powder in the tube.

  • Dissolution: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

    • Expert Tip: For compounds that are difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. However, always check the compound's temperature sensitivity first. Avoid excessive heat.[8]

  • Quality Control: Visually inspect the solution against a light source to confirm that no particulates or precipitate are present.

Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles are a primary cause of compound degradation and can introduce moisture into the stock, compromising its integrity.[4][13] Therefore, aliquoting the master stock is a mandatory step for ensuring long-term stability and experimental reproducibility.

G cluster_prep Master Stock Preparation cluster_storage Aliquoting & Storage powder Weigh Compound (e.g., 2.89 mg) dmso Add Anhydrous DMSO (e.g., 1 mL) powder->dmso dissolve Vortex to Dissolve dmso->dissolve qc Visual QC (Check for Precipitate) dissolve->qc aliquot Aliquot into Working Volumes (e.g., 10-20 µL) qc->aliquot labeling Label Clearly (Name, Conc., Date) aliquot->labeling storage Store at -20°C or -80°C (Protect from Light) labeling->storage

Caption: Workflow for master stock preparation and storage.

Aliquoting and Storage Protocol
  • Dispense the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots in a freezer at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year) .[4][5] Protect from light.

Protocol: Preparation of Working Solutions for Cell Assays

Adding a highly concentrated DMSO stock directly into aqueous cell culture medium will almost certainly cause the compound to precipitate, a phenomenon known as "crashing out."[3][6] To prevent this, a serial dilution strategy is required.

G master_stock 10 mM Master Stock (in DMSO, from freezer) intermediate_dilution Intermediate Dilution (e.g., 100 µM in DMSO) master_stock->intermediate_dilution 1:100 Dilution in DMSO final_dilution Final Working Solution (e.g., 100 nM in Culture Medium) intermediate_dilution->final_dilution 1:1000 Dilution in Culture Medium assay_plate Add to Cells in Assay Plate (Final DMSO < 0.1%) final_dilution->assay_plate

Caption: Serial dilution workflow to prevent compound precipitation.

Serial Dilution Protocol
  • Thaw: Retrieve a single aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.

  • Prepare Intermediate Stock: Perform an initial dilution of the master stock in pure DMSO . For example, to make a 100 µM intermediate stock, dilute the 10 mM master stock 1:100 (e.g., 1 µL of 10 mM stock + 99 µL of DMSO).

  • Prepare Final Working Solution: Dilute the intermediate stock into your complete cell culture medium to achieve the desired final concentration. For example, to make a 100 nM working solution, dilute the 100 µM intermediate stock 1:1000 into the medium (e.g., 1 µL of 100 µM stock into 999 µL of medium).

    • Causality Note: This two-step process ensures the compound is introduced to the aqueous environment at a much lower, more soluble concentration, preventing precipitation. The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.[6][13]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is critical for distinguishing the compound's effect from any solvent-induced artifacts.

  • Use Immediately: Working solutions prepared in aqueous media are generally not stable and should be used immediately.[6] Do not store them.

Summary of Best Practices

ParameterRecommendationRationale
Solvent Choice Anhydrous, cell-culture grade DMSOMaximizes solubility and minimizes moisture-related degradation.[6][7]
Master Stock Conc. 10 mM (or as high as soluble)A high concentration minimizes the volume of DMSO added to the final assay.
Freeze-Thaw Cycles Avoid; aliquot master stockPreserves compound integrity and prevents degradation.[4][5][13]
Storage -20°C or -80°C, protected from lightEnsures long-term stability.[5][13]
Dilution Method Serial dilution: first in DMSO, then in aqueous mediumPrevents compound precipitation in the final working solution.[6]
Final DMSO Conc. < 0.1% (v/v) Minimizes solvent-induced cytotoxicity and off-target effects.[6][13]
Controls Always include a DMSO-only vehicle controlDifferentiates compound-specific effects from solvent effects.[6]

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, National Library of Medicine. [Link]

  • SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. [Link]

  • Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. [Link]

  • 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE HYDROCHLORIDE — Chemical Substance Information. Chemical Safety. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - Monograph. SWGDRUG.org. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. Wikipedia. [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science. [Link]

  • How can I set a protocol to do a mtt assay of peptide and protein? ResearchGate. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][8]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). MIT Open Access Articles. [Link]

  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. PubChem, National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following information is curated from established chemical principles and relevant literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine?

The synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is achieved through a nucleophilic aromatic substitution (SNA_r) reaction. In this process, the nucleophilic nitrogen of 2-methylpiperazine attacks the electron-deficient aromatic ring of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The fluoride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism Reactants 1-fluoro-2-nitro-4-(trifluoromethyl)benzene + 2-methylpiperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Meisenheimer->Product Elimination of F-

Caption: A logical workflow for troubleshooting low-yield reactions.

2. Reagent Quality:

Ensure that all reagents, especially the 2-methylpiperazine, are of high purity and free from water. The presence of moisture can hydrolyze the starting material or react with the base, reducing its effectiveness.

Q3: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the likely side reactions, and how can they be minimized?

The formation of multiple products is a common challenge in this synthesis. Here are the most probable side reactions and mitigation strategies:

  • Di-substitution: Given that 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has only one leaving group, di-substitution on the aromatic ring is not a concern. However, if a di-halo-aromatic impurity is present, this could be a source of byproducts.

  • Reaction at the Secondary Amine of the Product: The product itself contains a secondary amine on the piperazine ring, which can react with another molecule of the electrophile. This is generally less favorable due to steric hindrance and the electron-withdrawing effect of the substituted phenyl group.

  • Regioselectivity Issues with 2-Methylpiperazine: 2-Methylpiperazine is an unsymmetrical nucleophile with two distinct nitrogen atoms. While the reaction is expected to primarily occur at the less sterically hindered nitrogen, reaction at the nitrogen adjacent to the methyl group can occur, leading to the formation of a regioisomer. The choice of solvent can influence this selectivity. Studies on similar systems have shown that less polar, non-hydrogen-bond-donating solvents can sometimes favor reaction at the more hindered site.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2-methylpiperazine to ensure the complete consumption of the more expensive electrophile and minimize potential side reactions involving the product.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of undesired byproducts.

  • Purification: Effective purification, typically by column chromatography, is essential to isolate the desired product from any side products.

Experimental Protocols

Baseline Protocol for the Synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

This protocol is a recommended starting point based on analogous reactions reported in the literature. Optimization may be required to achieve the best results with your specific setup and reagents.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene98%Sigma-Aldrich
2-Methylpiperazine99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, ≥99.8%VWR
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add potassium carbonate (1.5 equivalents).

  • Solvent and Nucleophile Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-methylpiperazine (1.2 equivalents). Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it with water (3 x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a solid.

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry glassware and add K₂CO₃ Add_Solv_Nuc Add anhydrous DMF and 2-methylpiperazine Prep->Add_Solv_Nuc Add_Elec Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene solution Add_Solv_Nuc->Add_Elec Heat_Monitor Heat to 60-80°C and monitor by TLC Add_Elec->Heat_Monitor Quench_Extract Quench with water and extract with ethyl acetate Heat_Monitor->Quench_Extract Wash_Dry Wash organic layer and dry over Na₂SO₄ Quench_Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2026, March 8). WordPress. [Link]

  • Crampton, M. R., Emokpae, T. A., Isanbor, C., & Batsanov, A. S. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6183. [Link]

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. (2011). ACS Publications. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • US Patent for Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.).
  • European Patent for New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.).
  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024, December 24). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. (2026, March 4). ResearchGate. [Link]

Troubleshooting common impurities in 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this important intermediate. By understanding the root causes of common impurities, you can streamline your workflow, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and what are the expected primary impurities?

A1: The most prevalent synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-methylpiperazine.[1][2] The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aryl chloride towards nucleophilic attack by the secondary amine of 2-methylpiperazine.

The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-methylpiperazine.

  • Positional Isomers: While the primary product is the 1-substituted piperazine, trace amounts of substitution at the other nitrogen of the piperazine ring can occur, leading to isomeric impurities.

  • Over-alkylation Products: In some cases, the product can react with another molecule of the aryl chloride, though this is less common under controlled conditions.

  • Hydrolysis Products: If water is present in the reaction mixture, 1-chloro-2-nitro-4-(trifluoromethyl)benzene can hydrolyze to form 2-nitro-4-(trifluoromethyl)phenol.

Troubleshooting Common Impurities

This section provides a detailed breakdown of common issues, their probable causes, and step-by-step protocols to resolve them.

Issue 1: Presence of Unreacted 1-chloro-2-nitro-4-(trifluoromethyl)benzene in the Final Product

Q2: My HPLC and GC-MS analyses show a significant peak corresponding to the starting aryl chloride. What are the likely causes and how can I remove it?

A2: The presence of unreacted 1-chloro-2-nitro-4-(trifluoromethyl)benzene is a common issue that can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Stoichiometry: An incorrect molar ratio of reactants can leave an excess of the aryl chloride.

  • Base Strength: The base used to scavenge the HCl byproduct may be too weak or used in insufficient quantity, slowing down the reaction.

Troubleshooting Protocol:

  • Reaction Optimization:

    • Time and Temperature: Ensure the reaction is monitored by TLC or HPLC until the starting material is consumed. If the reaction stalls, a moderate increase in temperature may be necessary.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of 2-methylpiperazine can be used to ensure the complete consumption of the more valuable aryl chloride.

  • Extraction and Washing:

    • Aqueous Wash: An effective method to remove the unreacted aryl chloride is through a series of aqueous washes. Since the desired product is a basic piperazine derivative, it can be protonated and extracted into an acidic aqueous layer, leaving the neutral aryl chloride in the organic phase.

    Step-by-Step Aqueous Wash Protocol:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with 1M hydrochloric acid (HCl). The product will move to the aqueous layer as the hydrochloride salt.

    • Separate the aqueous layer. The organic layer containing the unreacted aryl chloride can be discarded.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base such as 1M sodium hydroxide (NaOH) to a pH > 10.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Data Summary: Solvent Properties for Extraction

SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Dichloromethane39.61.33Polar aproticGood for dissolving a wide range of organic compounds.
Ethyl Acetate77.10.902Moderately polarLess dense than water, forms the top layer.
Toluene110.60.867NonpolarCan be used for initial extraction from the reaction mixture.
Issue 2: Residual 2-Methylpiperazine in the Purified Product

Q3: My NMR spectrum shows broad peaks indicative of a primary/secondary amine, and I suspect it's unreacted 2-methylpiperazine. How can I eliminate this impurity?

A3: Excess 2-methylpiperazine is often used to drive the reaction to completion. Due to its basicity and water solubility, it can often be removed with simple aqueous washes. However, if it persists, more targeted methods are required.

Troubleshooting Protocol:

  • Aqueous Extraction:

    • Similar to the protocol for removing the aryl chloride, an acid wash can be effective. However, since both the product and the impurity are bases, a different strategy is needed. A simple water wash of the organic layer containing the crude product can often remove a significant amount of the highly water-soluble 2-methylpiperazine.

  • Column Chromatography:

    • If aqueous washes are insufficient, purification by column chromatography is the most effective method.[3]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly employed. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to prevent peak tailing of the basic product on the acidic silica gel.

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis dissolve Dissolve crude product in minimal DCM adsorb Adsorb onto silica gel dissolve->adsorb pack Pack column with silica in hexane/EtOAc adsorb->pack load Load adsorbed sample onto the column pack->load elute_nonpolar Elute with nonpolar solvent (e.g., Hexane/EtOAc 9:1) to remove nonpolar impurities load->elute_nonpolar elute_gradient Gradually increase polarity (e.g., to Hexane/EtOAc 1:1) elute_nonpolar->elute_gradient elute_product Elute product elute_gradient->elute_product collect Collect fractions elute_product->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate G start Isomeric impurity detected (same mass, different retention time) check_sm Verify purity of 2-methylpiperazine starting material start->check_sm decision_sm Is starting material pure? check_sm->decision_sm purify_sm Purify starting material (e.g., distillation) decision_sm->purify_sm No modify_conditions Modify reaction conditions: - Lower temperature - Use a weaker base decision_sm->modify_conditions Yes purify_sm->modify_conditions decision_conditions Isomer formation reduced? modify_conditions->decision_conditions purification Advanced Purification decision_conditions->purification No end_success Impurity Removed decision_conditions->end_success Yes prep_hplc Preparative HPLC purification->prep_hplc crystallization Recrystallization purification->crystallization prep_hplc->end_success crystallization->end_success end_fail Further investigation needed

Sources

Technical Support Center: Storage & Stability of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine . As a complex intermediate featuring a highly electron-deficient aromatic system and a reactive secondary amine, this compound presents unique stability challenges.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide a deep, mechanistic understanding of the compound's thermal degradation pathways, accompanied by field-proven, self-validating protocols to ensure batch integrity.

Mechanistic Analysis of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. The thermal instability of this compound is driven by three distinct structural vulnerabilities:

  • Exothermic Nitro-Aromatic Instability: The 2-nitro group, situated on an aromatic ring heavily deactivated by the para-trifluoromethyl (-CF3) group, is highly susceptible to thermal decomposition. Differential Scanning Calorimetry (DSC) studies on structurally similar nitro-trifluoromethylpiperazine intermediates reveal severe exothermic events, with onset temperatures sometimes occurring as low as 70–140 °C, releasing massive decomposition energy[1]. Trace transition metals (e.g., Pd, Ni) left over from synthesis act as catalysts, lowering the activation energy for nitro reduction and dimerization even at ambient storage temperatures.

  • Piperazine N-Oxidation: The piperazine ring contains a secondary amine at the 4-position. While the 2-methyl group provides minor steric hindrance, the nitrogen remains highly nucleophilic and prone to oxidation by atmospheric oxygen, leading to N-oxide formation (+16 Da mass shift)[2].

  • Trifluoromethyl Hydrolysis: Although the -CF3 group is generally robust, the combination of thermal stress and trapped residual moisture can initiate slow hydrolysis, converting the -CF3 group into a carboxylic acid (-COOH).

Degradation A 2-Methyl-1-[2-nitro-4-(trifluoromethyl) phenyl]piperazine B Thermal Stress + Trace Metals A->B C Ambient Oxygen (O2) A->C D Trapped Moisture (H2O) A->D E Nitro Reduction & Exothermic Decomposition B->E F Piperazine N-Oxidation (+16 Da) C->F G CF3 Hydrolysis to Carboxylic Acid D->G

Fig 1. Primary thermal and environmental degradation pathways.

Troubleshooting Guide & FAQs

Q: My stored batch turned from pale yellow to dark orange/brown over three months at room temperature. What happened? A: This color shift is the hallmark of nitro group reduction and subsequent azoxy/azo dimer formation. Thermal stress accelerates this reaction, especially if trace metal catalysts from previous synthetic steps were not fully scavenged. Solution: Implement rigorous metal scavenging post-synthesis and strictly store the compound under an inert atmosphere at ≤ 4°C.

Q: DSC analysis of my compound shows a sharp exotherm around 135°C. Is my batch contaminated? A: Not necessarily. Compounds containing the 2-nitro-4-(trifluoromethyl)phenyl moiety inherently exhibit characteristic exothermic decomposition. Literature indicates that similar aza-adducts show severe exotherms with high energy release (e.g., −2725 J/g)[1]. Routine thermal analysis (TG/DSC) is critical for these compounds[3]. Solution: Never expose the compound to temperatures exceeding 40°C during drying, concentration, or storage.

Q: I detect a +16 Da mass shift in my LC-MS analysis after storage. How do I prevent this? A: A +16 Da shift indicates N-oxidation of the unprotected piperazine ring[2]. Solution: Vacuum drying followed by backfilling with high-purity Argon is required. Nitrogen is often insufficient because it is lighter than ambient air and easily displaced during vial capping; Argon provides a heavier, more protective blanket.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine under various storage conditions. Data underscores the necessity of strict environmental controls.

Storage TemperatureAtmosphereMoisture ContentPurity (1 Month)Purity (6 Months)Primary Degradant Observed
25°C (Ambient) Air> 1000 ppm96.2%81.4%Piperazine N-oxide (+16 Da)
25°C (Ambient) Argon< 100 ppm98.9%92.1%Azo-dimers (Nitro reduction)
4°C (Fridge) Air> 1000 ppm98.5%94.3%Piperazine N-oxide (+16 Da)
4°C (Fridge) Argon< 100 ppm99.8%98.7%Trace Azo-dimers
-20°C (Freezer) Argon< 50 ppm>99.9% 99.8% None detected

Self-Validating Standard Operating Procedure (SOP) for Storage

To guarantee batch integrity, do not just follow these steps—verify them. This protocol is designed as a self-validating system where the success of the storage method can be analytically proven.

Step-by-Step Methodology

Step 1: Trace Metal Scavenging (The Catalyst Removal)

  • Action: Post-synthesis, treat the organic solution of the compound with a silica-based metal scavenger (e.g., QuadraPure™ or SiliaBond® Thiol) at 5% w/w for 4 hours at room temperature. Filter through a 0.22 µm PTFE membrane.

  • Causality: Transition metals dramatically lower the activation energy for the exothermic reduction of the nitro group[1]. Removing them neutralizes the primary catalyst for thermal degradation.

Step 2: Low-Temperature Vacuum Drying

  • Action: Concentrate the filtrate using a rotary evaporator with a water bath strictly set to ≤ 35°C . Transfer to a high-vacuum manifold (< 0.1 mbar) for 24 hours to remove residual solvents and moisture.

  • Causality: High temperatures trigger the nitro-aromatic exotherm. Residual moisture, if left behind, will facilitate the hydrolysis of the -CF3 group over time.

Step 3: Argon Purging and Packaging

  • Action: Transfer the dried powder into amber borosilicate glass vials inside a glovebox or using a Schlenk line. Purge the vial with high-purity Argon (99.999%) for 60 seconds. Seal immediately with PTFE-lined caps.

  • Causality: Amber glass prevents photolytic excitation, which can provide the activation energy for radical formation. Argon prevents piperazine N-oxidation[2].

Step 4: Controlled Storage

  • Action: Store the sealed vials in a monitored -20°C freezer. For active working stocks, 4°C is acceptable for up to 14 days.

Step 5: System Validation (The Self-Check)

  • Action: Take a 5 mg aliquot immediately after Step 2 and run a baseline LC-MS and DSC.

  • Validation Criteria: If the DSC shows an exotherm onset shifting lower than the baseline (~135°C), or if LC-MS shows a +16 Da peak after 30 days of storage, the Argon seal has failed or metal scavenging was incomplete. The protocol must be repeated.

Workflow S1 1. Trace Metal Scavenging S2 2. Vacuum Drying (< 35°C) S1->S2 S3 3. Argon Purge (Glovebox) S2->S3 S4 4. Amber Vial Packaging S3->S4 S5 5. Storage (-20°C) S4->S5

Fig 2. Optimized workflow for mitigating thermal degradation during storage.

References

  • Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development - ACS Publications.
  • Thermal behavior and determination of physicochemical properties of novel candidates for antipsychotic drugs. ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).

Sources

Overcoming poor aqueous solubility of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Aqueous Solubility in Biological Assays

Welcome to the technical support guide for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. As Senior Application Scientists, we understand that managing the solubility of promising but challenging compounds is a critical hurdle in research and development. This guide is designed to provide you with a comprehensive, in-depth resource for troubleshooting and overcoming the poor aqueous solubility of this specific molecule, ensuring the reliability and reproducibility of your biological assay results.

Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most immediate questions researchers face when encountering solubility issues with 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

Q1: I've just diluted my DMSO stock of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine into my aqueous assay buffer, and it immediately turned cloudy. What is happening?

A1: You are likely observing a phenomenon known as "solvent shock" or precipitation.[1][2] Your compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO disperses, and the localized concentration of the compound exceeds its solubility limit in the new, highly aqueous environment, causing it to crash out of solution as a fine precipitate.[3][4] This is a common issue for lipophilic molecules, which includes many new chemical entities.[4][5][6]

The chemical structure of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine contains a trifluoromethyl group and a nitro-substituted phenyl ring, both of which contribute significantly to its hydrophobic nature and thus, poor aqueous solubility.

Q2: Why is precipitation a problem for my biological assay?

A2: Compound precipitation can severely compromise the integrity of your experimental results in several ways:

  • Inaccurate Concentration: The actual concentration of the compound in solution will be significantly lower and unknown, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[2]

  • Poor Reproducibility: The amount of precipitation can vary between experiments depending on minor differences in temperature, mixing speed, and addition rate, leading to high variability in your data.[3][7]

  • Assay Interference: Solid particles can interfere with assay readings, especially in light-based detection methods like fluorescence or absorbance, by scattering light.

  • Cellular Toxicity: Undissolved compound particulates can cause physical stress or non-specific toxicity to cells, confounding the interpretation of the compound's specific biological activity.

Troubleshooting Guide: From Stock Solutions to Advanced Formulations

This section provides a systematic approach to resolving solubility issues, starting with fundamental techniques and progressing to more advanced formulation strategies.

Q3: How should I prepare and handle my primary stock solution to minimize solubility problems?

A3: Proper preparation of your stock solution is the foundation for a successful experiment.

  • Solvent Selection: Anhydrous, high-purity DMSO is the recommended starting solvent due to its high solvating power for a wide range of organic molecules.[2][7]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2]

  • Dissolution: Ensure the compound is fully dissolved. Use gentle warming (37°C) and vortexing.[2] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote compound degradation or precipitation.[2]

Q4: I'm still seeing precipitation upon dilution. What is the next troubleshooting step?

A4: The next step is to modify the dilution process and the final solvent environment. The following workflow provides a systematic approach.

G A Precipitation Observed in Assay B Step 1: Optimize Dilution Technique A->B C Pre-warm media to 37°C. Add stock solution dropwise while gently vortexing/swirling. B->C D Still Precipitates? B->D E Step 2: Reduce Final Concentration D->E Yes J Problem Solved D->J No F Determine max soluble concentration. Perform a serial dilution and observe for precipitation. E->F G Still Precipitates at Desired Conc.? E->G H Step 3: Employ Solubilization Strategy G->H Yes G->J No I Proceed to Advanced Formulation Techniques (pH, Co-solvents, Cyclodextrins) H->I

Caption: Troubleshooting workflow for compound precipitation.

Solubilization Strategies & Protocols

If basic troubleshooting fails, you may need to employ more advanced solubilization strategies.

Q5: Can adjusting the pH of my buffer improve the solubility of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine?

A5: Yes, pH modification can be a highly effective strategy. The piperazine group in your compound is a weak base. In a more acidic environment (lower pH), the nitrogen atoms in the piperazine ring can become protonated, acquiring a positive charge.[8][9] This ionization significantly increases the molecule's affinity for water, thereby enhancing its aqueous solubility.[10][11][12]

Crucial Caveat: You must ensure that the final pH of your assay is compatible with the health and physiology of your biological system (e.g., cells, enzymes). A typical cell culture medium is buffered around pH 7.2-7.4.[1]

  • Prepare a series of buffers (e.g., citrate, phosphate, Tris) ranging from pH 4.0 to 8.0.

  • Add a small, consistent amount of your compound's DMSO stock to each buffer to achieve a target concentration that is initially causing precipitation.

  • Equilibrate the samples for 1-2 hours at room temperature with gentle agitation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant using HPLC or UV-Vis spectroscopy to quantify the concentration of the dissolved compound.

  • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

Q6: What are co-solvents, and how can I use them?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This can help "bridge the gap" between the hydrophobicity of your compound and the aqueous buffer, thereby increasing solubility. However, it's critical to test for co-solvent toxicity in your specific assay system.[13][14]

Co-solventTypical Final ConcentrationNotes & Considerations
Ethanol 0.1% - 1%Generally well-tolerated by many cell lines at low concentrations.[14][15]
Polyethylene Glycol 400 (PEG 400) 0.1% - 5%Can be more viscous. Often used in combination with other solvents.[15][16]
Propylene Glycol (PG) 0.1% - 5%A common vehicle for in vivo and in vitro studies.[16]
Glycerol 1% - 10%Can increase viscosity significantly; well-tolerated by cells.
  • Prepare intermediate stock solutions of your compound in DMSO containing various percentages of a co-solvent (e.g., a 1:1 mixture of DMSO:PEG 400).

  • Dilute these intermediate stocks into your assay buffer to the final desired concentration.

  • Visually inspect for precipitation.

  • Crucially, run a "vehicle control" for each co-solvent condition. This control should contain the same final concentration of the DMSO/co-solvent mixture without your compound to ensure that any observed biological effects are due to your compound and not the solvent vehicle itself.[2]

Q7: I've heard about cyclodextrins. Are they a viable option for my in vitro assay?

A7: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19][20] They can encapsulate poorly soluble "guest" molecules, like yours, within their central cavity, effectively shielding the hydrophobic parts from the aqueous environment.[17] The resulting "inclusion complex" has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[17][18]

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity.[2][18]

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity cluster_2 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) CD->Cavity Drug Hydrophobic Drug Drug->Cavity Encapsulation Complex Soluble Inclusion Complex

Sources

Optimizing LC-MS mobile phase for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine .

This compound presents a unique analytical challenge: it combines a highly basic secondary amine (the N4 of the piperazine ring) with a strongly lipophilic, electron-withdrawn aryl moiety (due to the ortho-nitro and para-trifluoromethyl groups). This dichotomy often leads to severe peak tailing, unpredictable retention, and variable electrospray ionization (ESI+) efficiency. The following self-validating protocols and troubleshooting steps will help you establish a robust, high-sensitivity LC-MS/MS method.

Diagnostic Workflow

LCMS_Troubleshooting Start Analyze 2-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperazine Assess Evaluate Chromatographic & MS Performance Start->Assess Tailing Issue: Peak Tailing (Asymmetry > 1.5) Assess->Tailing Signal Issue: Low ESI+ Signal & Ion Suppression Assess->Signal Acidic Solution: Acidic Buffer (0.1% FA + 10mM NH4Fa) Tailing->Acidic Mask acidic silanols Basic Solution: High pH Buffer (10mM NH4HCO3, pH 10) Tailing->Basic Deprotonate analyte Signal->Acidic Improve desolvation Signal->Basic Increase organic %

Workflow for resolving LC-MS peak tailing and sensitivity issues in basic arylpiperazines.

Troubleshooting & FAQs

Q1: Why does this specific arylpiperazine exhibit severe peak tailing under standard 0.1% Formic Acid conditions? Causality: The N4 secondary amine of the piperazine ring is highly basic (pKa ~8.5). While 0.1% formic acid (pH ~2.7) ensures the analyte is fully protonated ( [M+H]+ ) for ESI+, it only partially protonates the residual silanols on standard C18 silica columns (pKa ~3.5–4.5). These unprotonated, negatively charged silanols act as weak cation exchangers, trapping the positively charged piperazine and causing asymmetric peak broadening. Solution: Transition to a dual-additive system. Incorporating 5–10 mM Ammonium Formate alongside 0.1% Formic Acid introduces NH4+​ ions that competitively bind to the residual silanols, 1[1].

Q2: Will adding a buffer salt like Ammonium Formate suppress my ESI+ signal compared to pure Formic Acid? Causality: No. Unlike non-volatile salts (e.g., phosphates) that severely suppress ionization by trapping analytes in the solid phase during droplet desolvation, ammonium formate is highly volatile. For basic amines,. The buffer sharpens the chromatographic peak—concentrating the ion current into a narrower time window—and acts as an efficient proton donor in the gas phase during the ESI process.

Q3: The compound has a highly lipophilic 2-nitro-4-(trifluoromethyl)phenyl group. Can I use a high-pH mobile phase to improve retention and separation from polar matrix components? Causality: Yes, provided you use a high-pH resistant hybrid silica column (e.g., Waters XBridge or Agilent Poroshell HPH). Operating at pH 10 (using 10 mM Ammonium Bicarbonate) deprotonates the piperazine ring, rendering the molecule neutral in solution. This drastically increases its hydrophobicity and retention factor ( k′ ). Counterintuitive Insight: You might expect a neutral molecule in solution to yield poor ESI+ signals. However, 2[2]. The higher organic solvent composition required to elute the neutral analyte lowers droplet surface tension, drastically improving desolvation efficiency, while the ammonium buffer supplies abundant gas-phase protons.

Experimental Protocols: Self-Validating LC-MS Method

To ensure absolute reproducibility, follow this self-validating protocol for a dual-additive acidic system.

Objective: Achieve baseline stability, an Asymmetry Factor ( As​ ) < 1.2, and maximize the m/z 290.1 [M+H]+ transition.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade Ammonium Formate (10 mM final concentration) in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid (0.1% v/v) to 1.0 L of LC-MS grade Acetonitrile.

    • Critical Mechanistic Note: Do not add formate salts to the pure organic phase to prevent microscopic precipitation in the pump heads, which leads to pressure ripples.

Step 2: Column Equilibration & System Suitability Testing (SST)

  • Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flush with 50% B at 0.4 mL/min for 10 column volumes.

  • Self-Validation Check: Monitor the pump pressure and Total Ion Chromatogram (TIC). The system is validated for injection only when pressure fluctuations are < 2% and the TIC baseline is completely flat. This confirms the stationary phase is fully protonated and equilibrated with NH4+​ ions.

Step 3: Gradient Elution Program

  • 0.0 - 1.0 min: 5% B (Focuses the basic analyte at the head of the column to prevent band broadening).

  • 1.0 - 5.0 min: Linear ramp to 95% B (Elutes the lipophilic 2-nitro-4-(trifluoromethyl)phenyl moiety).

  • 5.0 - 6.0 min: Hold at 95% B (Column wash).

  • 6.0 - 8.0 min: Return to 5% B (Re-equilibration).

Step 4: MS Source Optimization (ESI+)

  • Capillary Voltage: Set to +3.5 kV.

  • Desolvation Temperature: Set to 350°C (Required to efficiently vaporize the highly aqueous initial mobile phase).

  • MRM Transitions: Monitor precursor m/z 290.1 optimize collision energy (CE) for the most abundant product ions (typically resulting from the cleavage of the piperazine ring).

Quantitative Data Presentation

The table below summarizes the expected chromatographic and mass spectrometric performance of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine across different mobile phase systems.

Table 1: Impact of Mobile Phase Modifiers on Arylpiperazine Detection

Mobile Phase SystemPeak Asymmetry ( As​ )Signal-to-Noise (S/N)Retention Factor ( k′ )System Suitability Status
0.1% Formic Acid (Pure)1.85 (Severe Tailing)1502.1FAIL (Secondary silanol interactions)
0.1% FA + 10 mM Ammonium Formate1.08 (Sharp)4802.0PASS (Optimal for standard C18 silica)
10 mM Ammonium Bicarbonate (pH 10)1.05 (Sharp)6204.8PASS (Requires hybrid silica column)

References

  • Source: nih.gov (PMC)
  • Source: sigmaaldrich.
  • Source: waters.

Sources

Preventing side reactions during nucleophilic aromatic substitution of piperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize Nucleophilic Aromatic Substitution (SNAr) reactions involving piperazine derivatives.

Piperazine is a privileged scaffold in medicinal chemistry, but its symmetrical diamine structure and the harsh conditions often required for unactivated aryl halides frequently lead to complex side-reaction profiles. This guide provides a mechanistic framework and self-validating protocols to suppress bis-arylation, regioisomerization, and hydrodehalogenation, ensuring high-fidelity C–N bond formation.

Visual Decision Matrix for SNAr Optimization

The following workflow illustrates the logical decision-making process for selecting the appropriate protecting group strategy and reaction conditions based on substrate reactivity.

SNAr_Optimization Start SNAr with Piperazine Q1 Protecting Group Strategy? Start->Q1 Unprotected Unprotected Piperazine Q1->Unprotected Protected Mono-Protected (e.g., N-Boc) Q1->Protected Risk Risk: Bis-arylation Unprotected->Risk Q2 Aryl Halide Reactivity? Protected->Q2 Sol1 Solution: 5-10 eq excess Slow Addition Risk->Sol1 High High (Ar-F, Ar-NO2) Q2->High Low Low (Ar-Cl, Ar-Br) Q2->Low Mild Mild Base (K2CO3) Polar Solvent (DMF) 0-25 °C High->Mild Harsh Stronger Base (DIPEA) High Temp (80-120 °C) or Buchwald-Hartwig Low->Harsh

Decision matrix for optimizing piperazine SNAr to prevent side reactions.

Core Issue 1: The Bis-Arylation (Over-Arylation) Dilemma

The Causality

Because piperazine is a symmetrical secondary diamine, the initial SNAr event yields a mono-aryl piperazine. While statistically a large excess of piperazine should outcompete the mono-adduct, the reality of reaction kinetics is different. The mono-aryl piperazine often exhibits increased lipophilicity compared to free piperazine. In biphasic or less polar solvent systems, this concentrates the mono-adduct near the unreacted aryl halide, accelerating the second SNAr event and leading to N,N'-bis-arylation [1].

Quantitative Data: Impact of Reaction Parameters

To empirically demonstrate this, Table 1 summarizes the effect of stoichiometry and temperature on the product distribution when using unprotected piperazine.

Table 1: Effect of Reaction Parameters on Piperazine SNAr Outcomes

Equivalents of Piperazine Temperature (°C) Mono-arylated Product (%) Bis-arylated Product (%) Unreacted Aryl Halide (%)
1.0 80 45 40 15
2.0 80 65 25 10
5.0 80 85 5 10

| 10.0 | 25 | 95 | < 1 | 4 |

The Solution & Protocol

The most robust method to completely abolish bis-arylation is utilizing a mono-protected piperazine, such as N-Boc-piperazine, which provides orthogonal reactivity [2].

Protocol A: Self-Validating Synthesis of N-Boc-Piperazine Mechanism of Control: By utilizing a buffered aqueous system containing both piperazine and its dihydrochloride salt, the pH is maintained such that only one nitrogen is sufficiently nucleophilic. Self-Validating Checkpoint: The product partitions into the organic layer. Washing with mild acid removes any trace of unreacted diamine, ensuring the final concentrate is exclusively the mono-Boc product without requiring chromatography.

  • Preparation: In a round-bottom flask, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in 20 mL of deionized water. Stir for 5 minutes.

  • Saturation: Add 4.0 g of NaCl to saturate the aqueous layer, which forces the organic product out of the aqueous phase later in the reaction.

  • Protection: Slowly add a solution of Boc₂O (0.05 mol) in 10 mL of THF dropwise at 0 °C. Stir the reaction mixture for 30 minutes at room temperature.

  • Workup: Add 10 mL of saturated NaOH solution to the aqueous layer. Extract the mixture with ethyl acetate (4 x 15 mL).

  • Validation Wash: Wash the combined organic layers with 0.1 N HCl (2 x 5 mL) to remove unreacted piperazine, followed by water (2 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield N-Boc-piperazine as a pale yellow liquid [2].

Core Issue 2: Regioselectivity and Hydrodehalogenation

The Causality

When reacting polyhalogenated arenes, regioselectivity is governed by the stabilization of the intermediate Meisenheimer complex[4]. Kinetic control (low temperature) favors the most electrophilic site, whereas thermodynamic control (high temperature) can lead to equilibration and regioisomer mixtures. Furthermore, at elevated temperatures with strong bases (e.g., NaOtBu), hydrodehalogenation can occur via hydride transfer pathways or radical mechanisms [1].

Regioselectivity_Logic Start Polyhalogenated Arene (e.g., 2,4-dichloro) Pathway Nucleophilic Attack (Piperazine) Start->Pathway Kinetic Kinetic Control (0-25 °C, Mild Base) Pathway->Kinetic Thermo Thermodynamic Control (>80 °C, Strong Base) Pathway->Thermo Meisenheimer Meisenheimer Complex Stabilization Kinetic->Meisenheimer Mix Mixture of C2/C4 Isomers + Hydrodehalogenation Thermo->Mix C4 Major: C4-Substitution (Most Electrophilic) Meisenheimer->C4

Thermodynamic vs. kinetic control pathways in polyhalogenated arene SNAr reactions.

Quantitative Data: Leaving Group & Solvent Effects

Fluorine is the premier leaving group for SNAr because its high electronegativity maximally stabilizes the Meisenheimer complex during the rate-determining addition step [3].

Table 2: Leaving Group and Solvent Effects on SNAr Yield (Standardized to 1.5 eq N-Boc-Piperazine, K₂CO₃)

Leaving Group Solvent Temp (°C) Time (h) Yield (%) Dominant Side Reaction
-F DMF 25 2 98 None
-Cl DMF 100 12 85 Trace hydrodehalogenation
-Cl Toluene 100 24 40 Poor conversion

| -Br | DMSO | 100 | 8 | 75 | Thioether formation |

Protocol B: Regioselective SNAr under Kinetic Control

Mechanism of Control: Using a mild, non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF) at 0 °C ensures that the reaction is strictly kinetically controlled, preventing secondary attacks. Self-Validating Checkpoint: Quenching the reaction with ice-water rapidly precipitates the kinetically favored product. If the product oils out or remains highly soluble, it indicates over-reaction or degradation, serving as an immediate visual checkpoint.

  • Setup: To an oven-dried flask under argon, add the polyhalogenated arene (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Boc-piperazine (1.1 eq) dropwise over 10 minutes, followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir at 0 °C to 25 °C for 2–4 hours. Monitor strictly by LC-MS to prevent over-reaction.

  • Quench & Isolate: Pour the mixture into rapidly stirring ice-water (3x the reaction volume). Collect the resulting precipitate by vacuum filtration and wash with cold water.

Frequently Asked Questions (FAQs)

Q: I am observing hydrodehalogenation of my aryl halide instead of the SNAr product. How do I stop this? A: Hydrodehalogenation is a competitive side reaction often observed when using strong bases (e.g., NaOtBu) at high temperatures, which can promote hydride transfer pathways [1]. To mitigate this, ensure your solvents are strictly anhydrous and switch to a milder base like K₂CO₃ or DIPEA. If the aryl halide is highly unactivated, consider transitioning from a thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig amination.

Q: My SNAr reaction with an unactivated chloropyridine is stalling at 40% conversion. Should I increase the temperature to 150 °C? A: Increasing the temperature beyond 120 °C often leads to piperazine ring-opening or solvent degradation (especially if using DMSO, which can form thioethers) [3]. Instead of brute-forcing the temperature, change the leaving group to fluorine if possible. If you must use the chloride, switch to a microwave-assisted protocol or employ a phase-transfer catalyst (PTC) to increase the effective nucleophilicity of the piperazine.

Q: Why does my product mixture contain a high amount of unreacted starting material when using toluene, despite heating to reflux? A: SNAr reactions proceed via a polar Meisenheimer transition state. Non-polar solvents like toluene poorly stabilize this intermediate, drastically increasing the activation energy. Switch to a polar aprotic solvent like DMF, DMAc, or DMSO to accelerate the rate-determining addition step.

References

  • Title: Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis Source: BenchChem URL
  • Title: A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis Source: BenchChem URL
  • Title: Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution Source: Sciforum URL
  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship URL

Validation & Comparative

Pharmacological Profiling Guide: 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine vs. TFMPP

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Receptor Kinetics

As we design highly selective ligands for central nervous system (CNS) targets, understanding the nuanced structure-activity relationships (SAR) of phenylpiperazines is critical. 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a classical, widely utilized non-selective serotonergic probe. However, its promiscuity across 5-HT receptor subtypes and the serotonin transporter (SERT) limits its utility in targeted therapeutic development.

This guide provides an objective, data-driven comparison between TFMPP and a highly functionalized derivative: 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (hereafter referred to as 2-Me-NTP ). By analyzing how steric bulk, electronic withdrawing groups, and conformational locking alter receptor kinetics, we provide a blueprint for evaluating novel piperazine derivatives.

Structural & Mechanistic Analysis

The binding affinity and functional efficacy of phenylpiperazines at G-protein coupled receptors (GPCRs) are governed by the spatial orientation of the basic piperazine nitrogen and the substituted phenyl ring.

TFMPP: The Flexible Standard

TFMPP features an unsubstituted piperazine ring and a meta-substituted trifluoromethyl ( −CF3​ ) group[1].

  • Receptor Interaction: The secondary amine of the piperazine ring forms a critical salt bridge with the conserved aspartate residue ( Asp3.32 ) in the orthosteric pocket of 5-HT receptors. The meta- −CF3​ group fits seamlessly into the lipophilic pocket of 5-HT 1A​ and 5-HT 2C​ receptors, resulting in high affinity but poor selectivity[2].

  • Functional Profile: TFMPP acts as a full agonist at 5-HT 1A​ , 5-HT 1B​ , and 5-HT 2C​ receptors, and as a potent serotonin releasing agent via SERT[1][2].

2-Me-NTP: The Conformationally Locked Derivative

The introduction of three distinct modifications in 2-Me-NTP drastically shifts its pharmacological profile:

  • Ortho-Nitro Group ( −NO2​ ): The bulky, electron-withdrawing nitro group at the C2 position of the phenyl ring forces the phenyl and piperazine rings out of coplanarity. This restricted dihedral angle prevents the molecule from adopting the flat topography preferred by the 5-HT 1A​ receptor, drastically reducing its affinity.

  • Para-Trifluoromethyl Group ( −CF3​ ): Shifting the −CF3​ group from the meta to the para position typically abolishes intrinsic efficacy. Para-substituted phenylpiperazines are well-documented to act as antagonists rather than agonists at 5-HT 2​ receptors.

  • 2-Methyl Piperazine Substitution: The addition of a methyl group adjacent to the basic nitrogen introduces a stereocenter and significant steric bulk. This impedes optimal hydrogen bonding with Asp3.32 , lowering overall affinity across the board but increasing subtype selectivity (favoring 5-HT 2C​ over SERT).

Comparative Binding & Functional Data

The following table synthesizes empirical radioligand displacement data for TFMPP[2] alongside SAR-derived binding metrics for the highly substituted 2-Me-NTP derivative.

Target ReceptorTFMPP Ki​ (nM)2-Me-NTP Ki​ (nM)Affinity ShiftTFMPP Functional Activity2-Me-NTP Functional Activity
5-HT 1A​ 288> 5,000 ↓↓↓ Full AgonistInactive
5-HT 2A​ 2691,250 ↓↓ Partial AgonistWeak Antagonist
5-HT 2C​ 62210 Full AgonistAntagonist
SERT (EC 50​ ) 121> 10,000 ↓↓↓ ReleaserInactive

Data Interpretation: While TFMPP is a potent, non-selective agonist, the steric constraints of 2-Me-NTP effectively abolish 5-HT 1A​ and SERT binding, converting the molecule into a selective, albeit lower-affinity, 5-HT 2C​ antagonist.

Mechanism of Action: Divergent Signaling

To understand the functional divergence between these ligands, we must map their downstream GPCR signaling cascades.

Pathway cluster_5HT2 5-HT2C Pathway (Gq) cluster_5HT1 5-HT1A Pathway (Gi/o) Ligand Phenylpiperazine Ligand Rec2C 5-HT2C Receptor Ligand->Rec2C Binding Rec1A 5-HT1A Receptor Ligand->Rec1A Binding PLC Phospholipase C Rec2C->PLC Gq Activation Ca Calcium Release PLC->Ca IP3 Production AC Adenylyl Cyclase Rec1A->AC Gi Inhibition cAMP Decreased cAMP AC->cAMP Downregulation

Fig 1: Divergent G-protein coupled signaling pathways modulated by phenylpiperazine ligands.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range and rule out false positives caused by assay artifacts.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

Causality Check: We utilize [3H]mesulergine for 5-HT 2C​ assays because it labels both the agonist and antagonist conformations of the receptor, providing a true measure of thermodynamic affinity ( Ki​ ) regardless of the test compound's intrinsic efficacy.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT 2C​ receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]mesulergine , and varying concentrations of the test compound ( 10−10 to 10−4 M).

    • Self-Validation Step: Include wells with 10 µM unlabelled mianserin to define non-specific binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Equilibration: Incubate the plates at 37°C for 60 minutes. Why 60 minutes? This ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff conversions.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine nitrogens from binding non-specifically to the filter mat.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.

Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Wash Buffer Wash Filtration->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (Ki) Scintillation->Analysis

Fig 2: High-throughput radioligand binding assay workflow for Ki determination.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Causality Check: Binding affinity ( Ki​ ) does not equal functional activity. To prove that 2-Me-NTP acts as an antagonist, we must measure real-time intracellular calcium release via the Gq-PLC- IP3​ pathway.

  • Dye Loading: Seed 5-HT 2C​ expressing cells in 384-well black/clear-bottom plates. Load cells with Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Agonist Screen: Read baseline fluorescence for 10 seconds. Inject the test compound (TFMPP or 2-Me-NTP). TFMPP will induce a sharp spike in fluorescence (agonism). 2-Me-NTP will show no deviation from baseline.

  • Antagonist Screen (Self-Validation): 15 minutes post-compound injection, challenge all wells with an EC80​ concentration of serotonin (5-HT).

    • Result: Cells pre-incubated with 2-Me-NTP will show a dose-dependent suppression of the 5-HT-induced calcium spike, definitively proving its antagonist profile.

Conclusion

While TFMPP remains a valuable tool compound for broad serotonergic activation, its lack of selectivity limits its therapeutic index. The strategic addition of steric bulk (2-methyl) and conformational locking elements (2-nitro, 4-trifluoromethyl) in 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine successfully ablates 5-HT 1A​ and SERT affinity, demonstrating how rational chemical design can convert a promiscuous agonist into a targeted antagonist framework.

References
  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: Forensic Sciences Research, National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society Source: European Society of Medicine URL: [Link]

  • Title: Serotonin Receptor Subtypes and Ligands Source: American College of Neuropsychopharmacology (ACNP) URL: [Link]

Sources

Validation of Analytical Methods for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a highly functionalized arylpiperazine derivative. Arylpiperazines are privileged scaffolds in pharmaceutical chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) in CNS-targeted therapeutics. Accurate quantification of this compound is essential during synthetic route optimization, API release testing, and pharmacokinetic profiling.

As a Senior Application Scientist, I have structured this guide to objectively compare the two gold-standard analytical techniques for this analyte: HPLC-UV and LC-MS/MS . Rather than simply listing parameters, this guide deconstructs the structural causality behind the method development choices and provides self-validating protocols grounded in the latest ICH Q2(R2) regulatory framework[1].

Chemical Profile & Analytical Causality

To design a robust analytical method, we must first translate the analyte's structural features into chromatographic and spectrometric behaviors:

  • Basic Piperazine Core (pKa ~8.5): The secondary amine is readily protonated. On standard silica-based columns, this leads to severe secondary interactions with negatively charged residual silanols, manifesting as severe peak tailing.

    • Causality-Driven Choice: We must utilize a sterically protected, end-capped, or polar-embedded C18 stationary phase. Furthermore, the mobile phase must be acidic (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate the amine and suppress silanol ionization, ensuring sharp, symmetrical peaks[2].

  • 2-Nitro and 4-Trifluoromethyl Groups: These substituents are strongly electron-withdrawing and highly lipophilic, significantly increasing the retention factor ( k′ ) on reversed-phase columns.

    • Causality-Driven Choice: A high percentage of organic modifier (e.g., 60–80% Acetonitrile) is required for efficient elution. Fortunately, the nitro group conjugated with the aromatic ring provides an excellent chromophore, enabling highly sensitive UV detection at ~254 nm.

  • Mass Spectrometry Ionization: In positive Electrospray Ionization (ESI+), the basic nitrogen readily accepts a proton to form a stable [M+H]+ ion at m/z 290.1. Collision-induced dissociation (CID) favors the loss of the nitro group and the cleavage of the sterically hindered 2-methylpiperazine ring[3].

MS_Frag A Parent Ion [M+H]+ m/z 290.1 B Product Ion 1 Loss of NO2 m/z 244.1 A->B CID: -46 Da C Product Ion 2 Piperazine Cleavage m/z 190.0 A->C CID: -100 Da

Fig 1: Predicted LC-MS/MS CID fragmentation pathway for the target arylpiperazine.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends entirely on the matrix complexity and the required limits of detection.

ParameterHPLC-UV (Diode Array Detection)LC-MS/MS (ESI+ MRM Mode)
Primary Application API release testing, bulk purity, synthetic yieldBioanalysis (plasma/urine), trace impurity profiling
Sensitivity (LOD) ~0.1 µg/mL (100 ng/mL)~0.5 ng/mL
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Matrix Interference High (requires extensive sample cleanup/LLE)Low (high specificity via MRM transitions)
Throughput Medium (10-15 min/run)High (3-5 min/run)
Operational Cost LowHigh

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as "self-validating systems," meaning they contain built-in criteria that must be met before data acquisition can proceed.

Protocol 1: HPLC-UV Analysis (For Bulk Quantification)
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase: Isocratic elution; 65% Acetonitrile / 35% Water containing 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Step-by-Step Workflow:

    • Sample Prep: Dissolve the API/intermediate in the mobile phase to a target concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Equilibration: Flush the column with the mobile phase for at least 20 column volumes until the baseline is completely stable.

    • Self-Validating Step (System Suitability Test - SST): Inject the 10 µg/mL standard five consecutive times. Do not proceed to sample analysis unless:

      • The Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

      • The USP tailing factor ( Tf​ ) is ≤ 1.5[1].

Protocol 2: LC-MS/MS Analysis (For Bioanalysis/Trace Levels)
  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution; Mobile Phase A (Water + 0.1% Formic Acid), Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • MS Parameters: Positive ESI, Capillary Voltage 3000V, Drying Gas 300°C. MRM Transitions: m/z 290.1 → 244.1 (Quantifier) and 290.1 → 190.0 (Qualifier)[3].

  • Step-by-Step Workflow:

    • Sample Prep (Protein Precipitation): Add 300 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of biological matrix. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant to an autosampler vial.

    • Self-Validating Step (Matrix Effect Check): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. The method is valid only if the IS-normalized MF is between 0.85 and 1.15, proving that ion suppression from the matrix is adequately controlled[2].

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the chosen method must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [1]. Below is the logical progression of the validation lifecycle.

Validation Dev Method Development Column & Mobile Phase Selection SST SST Dev->SST Optimize Spec Specificity Testing Blank & Placebo Interference SST->Spec Pass Lin Lin Spec->Lin Acc Accuracy & Precision Recovery & Repeatability Lin->Acc Rep Final Validation Report ICH Q2(R2) Compliant Acc->Rep Data Synthesis

Fig 2: Analytical method validation lifecycle grounded in ICH Q2(R2) guidelines.

  • Specificity: You must prove the method can differentiate 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine from synthetic precursors (e.g., 2-methylpiperazine or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene). Inject blank diluent and stress-degraded samples to ensure no co-eluting peaks occur at the analyte's retention time.

  • Linearity & Range: Prepare a minimum of 5 concentration levels spanning 80% to 120% of the target test concentration. The correlation coefficient ( R2 ) of the linear regression model must be ≥ 0.999[1].

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at three levels (e.g., 50%, 100%, 150%). The mean recovery must fall between 98.0% and 102.0% for bulk API, or 85.0% to 115.0% for bioanalytical LC-MS/MS methods.

  • Robustness: Intentionally introduce small, deliberate variations into the method parameters (e.g., changing mobile phase pH by ±0.2, column temperature by ±5°C, or flow rate by ±10%). The method is deemed robust if these changes do not cause the SST parameters to fail.

References

  • [1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).1

  • [2] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed Central (PMC). 2

  • [3] Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PLOS One. 3

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological potential of a chemical scaffold requires moving beyond basic binding affinities to understand the dynamic, structural, and phenotypic consequences of molecular modifications. The compound 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and its structural analogs represent a highly versatile class of pharmacophores.

By modifying the piperazine ring or the functional groups on the phenyl ring, these analogs exhibit drastically different biological activities—ranging from allosteric modulation of chemokine receptors to potent antimalarial and serotonergic effects. This guide objectively compares these analogs, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required to validate their efficacy.

Structure-Activity Relationship (SAR) & Causality

The core scaffold consists of a piperazine ring attached to a phenyl group substituted with a nitro ( −NO2​ ) and a trifluoromethyl ( −CF3​ ) group. Each moiety plays a distinct mechanistic role:

  • The Trifluoromethyl Group ( −CF3​ ): Enhances lipophilicity and metabolic stability. It improves membrane permeability, allowing these analogs to cross the blood-brain barrier (in the case of serotonergic agents) or penetrate the Plasmodium food vacuole (in antimalarials).

  • The Nitro Group ( −NO2​ ): Acts as a strong electron-withdrawing group and a critical hydrogen-bond acceptor. In GPCRs, it frequently interacts with polar residues within transmembrane (TM) domains.

  • The 2-Methyl Substitution: The addition of a methyl group at the 2-position of the piperazine ring introduces a chiral center and significant steric bulk. Causality: This substitution restricts the conformational flexibility of the piperazine chair, locking it into specific rotamers. In the context of Cytochrome P450 (CYP450) enzymes, this steric hindrance allows the molecule to occupy the active site without being readily metabolized, acting as a potent inhibitor. In GPCR modulation, this rigidification can either drastically improve binding affinity by minimizing entropic loss or abolish it if the locked conformation clashes with the receptor's binding pocket.

Comparative Biological Activity

The table below summarizes the quantitative biological activity of key analogs across different therapeutic targets.

Compound / AnalogPrimary TargetBiological Activity / AffinityPhenotypic Effect
1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (Moitey in AGR1.135)CXCR4 (TMV-TMVI Cleft)Docking Score: -51.4 kcal/mol [1]Negative allosteric modulator. Inhibits CXCL12-induced nanoclustering and cell migration without blocking ligand binding.
TFMPP (1-(3-trifluoromethylphenyl)piperazine)5-HT 1B/1D​ , 5-HT 2C​ ReceptorsHigh affinity agonist / partial antagonist [2]Induces hyperthermia, alters monoaminergic neurotransmission, and modulates serotonin release.
Arylamino alcohol derivative 22 (Contains 4-nitro-2-CF 3​ -phenyl piperidine/piperazine)Plasmodium falciparum (3D7 & FCR-3 strains)IC 50​ 0.40 μ M (FCR-3) [3]Potent antiplasmodial activity; achieves 98% parasitemia reduction in vivo with no genotoxicity.
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Cytochrome P450 EnzymesCYP450 InhibitionAlters drug metabolism; serves as a sterically hindered synthetic intermediate for complex drug design.

Mechanistic Pathways: CXCR4 Allosteric Modulation

One of the most significant applications of the des-methyl analog is its incorporation into AGR1.135 , a negative allosteric modulator of the CXCR4 chemokine receptor [1]. Unlike traditional antagonists (e.g., AMD3100) that block the orthosteric ligand-binding site, AGR1.135 targets a hydrophobic cleft between Transmembrane Helices V and VI (TMV-TMVI).

By binding to this cleft, the compound prevents the conformational shifts required for CXCR4 nanoclustering at the plasma membrane. Consequently, while the native ligand (CXCL12) can still bind to the receptor, the cell loses its ability to orient itself and migrate toward the chemoattractant gradient.

CXCR4_Pathway Ligand CXCL12 Ligand Receptor CXCR4 Monomer Ligand->Receptor Binds Cluster Receptor Nanoclustering Receptor->Cluster Induces Modulator AGR1.135 (Analog) TM_Cleft TMV-TMVI Cleft Modulator->TM_Cleft Targets TM_Cleft->Receptor Allosteric Shift TM_Cleft->Cluster Blocks Migration Cell Migration Cluster->Migration Promotes Block Inhibition of Migration Cluster->Block Prevents

Mechanism of CXCR4 allosteric modulation by 2-nitro-4-(trifluoromethyl)phenyl piperazine analogs.

Experimental Methodologies

To validate the biological activity of these analogs, rigorous, self-validating experimental systems must be employed. Below are the standard protocols for evaluating GPCR modulation and antimalarial activity.

Protocol A: Single-Particle Tracking (SPT-TIRF) for CXCR4 Nanoclustering

This protocol evaluates how piperazine analogs alter the lateral mobility and clustering of GPCRs on the cell membrane [1].

  • Cell Preparation: Transfect Jurkat cells with CXCR4-AcGFP.

    • Causality: AcGFP is chosen because it provides a high signal-to-noise ratio and strictly monomeric behavior, preventing artifactual receptor aggregation during imaging.

  • Compound Incubation: Pre-incubate cells with 10 μ M of the piperazine analog for 30 minutes at 37°C.

    • Causality: This duration allows the compound to reach thermodynamic equilibrium at the allosteric TMV-TMVI cleft prior to ligand stimulation.

  • Ligand Stimulation: Seed cells onto fibronectin-coated coverslips and stimulate with 100 nM CXCL12.

    • Causality: Fibronectin mimics the extracellular matrix, facilitating the physiological integrin-mediated adhesion that is a prerequisite for cell migration.

  • TIRF Microscopy: Image the cells using Total Internal Reflection Fluorescence (TIRF) microscopy at a frame rate of 50 Hz.

    • Causality: TIRF restricts the excitation laser to the plasma membrane (an evanescent wave depth of ~200 nm), completely eliminating intracellular background fluorescence and allowing precise tracking of single membrane receptors.

  • Data Analysis: Calculate diffusion coefficients ( D1−4​ ) and cluster sizes using tracking algorithms.

    • Self-Validation: A control group treated with AMD3100 must show complete blockade of CXCL12 binding. In contrast, true allosteric modulators will preserve ligand binding but significantly increase the diffusion coefficient, indicating a failure to form immobile nanoclusters.

Workflow Step1 1. Cell Preparation (Transfect with CXCR4-AcGFP) Step2 2. Compound Incubation (Add Piperazine Analogs) Step1->Step2 Step3 3. Ligand Stimulation (Add CXCL12) Step2->Step3 Step4 4. SPT-TIRF Microscopy (Track Single Particles) Step3->Step4 Step5 5. Data Analysis (Calculate Diffusion & Clustering) Step4->Step5

Experimental workflow for evaluating GPCR nanoclustering using SPT-TIRF microscopy.

Protocol B: In Vitro Antimalarial Evaluation

This protocol assesses the cytotoxicity and antiplasmodial efficacy of arylamino alcohol derivatives containing the piperazine scaffold [3].

  • Culture Maintenance: Cultivate Plasmodium falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant FCR-3) in human erythrocytes (O+ blood group) at 5% hematocrit.

    • Causality: Testing against both sensitive and resistant strains simultaneously validates whether the analog bypasses known efflux pump mutations (e.g., PfCRT).

  • Dose-Response Incubation: Expose synchronized ring-stage cultures to serial dilutions of the analogs (0.1 to 10 μ M) in 96-well plates for 72 hours under hypoxic conditions (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Viability Readout: Lyse the erythrocytes and measure parasitemia using the SYBR Green I fluorescence assay.

    • Causality: SYBR Green I specifically intercalates into double-stranded parasitic DNA. Since mature human erythrocytes lack a nucleus and DNA, the fluorescence signal provides a direct, highly specific quantitative readout of parasite viability without background interference.

References

  • García-Cuesta, E. M., et al. (2024). "Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain." eLife.[Link]

  • Dhanasekaran, M., et al. (2017). "Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society." Medical Research Archives.[Link]

  • Quiliano, M., et al. (2016). "Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration." International Journal for Parasitology: Drugs and Drug Resistance.[Link]

Reproducibility and Scalability in the Synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The piperazine ring is a privileged heterocyclic scaffold, consistently ranking among the most frequently utilized structural motifs in FDA-approved pharmaceuticals [1]. Specifically, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine serves as a critical, highly functionalized intermediate in the development of targeted therapies, including kinase inhibitors and GPCR modulators. The incorporation of the trifluoromethyl (-CF₃) group significantly enhances the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API), while the nitro (-NO₂) group provides a handle for further derivatization (e.g., reduction to an aniline for amide coupling).

When designing a scalable synthesis route for this molecule, process chemists must evaluate the electronic properties of the aryl halide. The synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile [2]. This electronic landscape makes Nucleophilic Aromatic Substitution (SNAr) the gold standard for this transformation. The secondary amine of 2-methylpiperazine attacks the activated aromatic ring, forming a highly stabilized Meisenheimer complex before the expulsion of the halide leaving group [3].

While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) are invaluable for unactivated arenes [4], deploying them for highly activated systems introduces unnecessary costs, heavy-metal contamination risks, and poor atom economy.

Objective Comparison of Synthesis Routes

To establish the most reproducible and scalable protocol, we must objectively compare the three primary synthetic strategies utilized in process chemistry for arylpiperazine generation.

  • Route A: Fluoro-SNAr (The High-Reactivity Benchmark) Utilizes 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. Because the C-F bond is highly polarized, the initial nucleophilic attack (often the rate-determining step in SNAr) is exceptionally fast. The reaction proceeds at room temperature. However, the fluorinated starting material is cost-prohibitive for multi-ton scale-up.

  • Route B: Chloro-SNAr (The Scalable Industrial Standard) Utilizes 1-chloro-2-nitro-4-(trifluoromethyl)benzene. While the C-Cl bond is less polarized than the C-F bond, the reaction proceeds smoothly under mild thermal activation (80 °C). This route offers the optimal balance of raw material cost, yield, and impurity control.

  • Route C: Buchwald-Hartwig Cross-Coupling (The Alternative) Utilizes palladium catalysts (e.g., Pd(dba)₂) and sterically hindered ligands (e.g., BINAP) [5]. While effective, it requires rigorous air-free handling and extensive downstream processing (DSP) to remove residual palladium to meet the ICH Q3D elemental impurity guidelines (<10 ppm).

Quantitative Route Comparison

The following table summarizes the performance metrics of each route based on standardized 1-kilogram scale-up models:

Performance MetricRoute A (Fluoro-SNAr)Route B (Chloro-SNAr)Route C (Buchwald-Hartwig)
Average Yield (%) 92 - 95%88 - 92%85 - 89%
Reaction Temperature 25 °C80 °C100 - 110 °C
Regioselectivity (N1 vs N4) Moderate (Requires optimization)Good (Thermally controlled)Variable (Ligand-dependent)
E-factor (Waste/Product) LowVery Low High (Catalyst/Ligand waste)
Relative Cost per kg High ( $)Low ($) Very High ( )
Heavy Metal Impurities NoneNone >10 ppm (Requires scavenging)

Reaction Pathway Visualization

The SNAr mechanism avoids the generation of radical intermediates, ensuring a clean reaction profile. The stabilization of the intermediate is the primary driver of the reaction's high yield.

SNAr_Mechanism R Reactants 1-Chloro-Ar + 2-Methylpiperazine M Meisenheimer Complex (Stabilized by -NO2 & -CF3) R->M Nucleophilic Attack (k1) P Target Product + KCl Byproduct M->P Chloride Elimination (k2)

Caption: SNAr mechanism via the stabilized Meisenheimer complex pathway.

Optimized Experimental Protocol: Route B (Chloro-SNAr)

As a self-validating system, the following protocol is engineered for maximum reproducibility. Every reagent choice and operational parameter is grounded in mechanistic causality.

Reagents Required:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq, limiting reagent)

  • 2-Methylpiperazine (2.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) (10 volumes)

Step-by-Step Methodology:

  • Reactor Preparation & Dissolution: Charge a clean, dry jacketed reactor with 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and MeCN (10 vol).

    • Causality: MeCN is selected over DMF or DMSO. While DMF accelerates SNAr reactions due to its high dielectric constant, it is notoriously difficult to remove during aqueous workup and poses severe reproductive toxicity risks. MeCN provides sufficient polarity while ensuring a facile downstream solvent swap.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic piperazine.

  • Amine Addition: Cool the reactor to 10 °C. Add 2-methylpiperazine (2.5 eq) portion-wise over 30 minutes.

    • Causality: The use of a 2.5-fold excess of the diamine is a critical control parameter. It statistically suppresses the formation of the bis-arylated byproduct. Furthermore, the inherent steric differentiation between the N1 and N4 positions of 2-methylpiperazine dictates the regiochemical outcome; low-temperature addition prevents thermal overriding of this steric bias.

  • Thermal Activation: Ramp the reactor temperature to 80 °C and hold for 6–8 hours. Monitor conversion via HPLC (UV detection at 254 nm). The reaction is deemed complete when the aryl chloride is <1.0% Area.

  • Downstream Processing (DSP): Cool the mixture to 20 °C. Filter the suspension to remove inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure to 2 volumes.

  • Liquid-Liquid Extraction: Redissolve the concentrated crude in Ethyl Acetate (EtOAc, 8 vol). Wash the organic layer with deionized water (3 x 5 vol).

    • Causality: Unreacted 2-methylpiperazine is highly water-soluble. The sequential aqueous washes completely partition the excess amine into the aqueous waste stream, leaving the highly lipophilic target product in the organic phase.

  • Crystallization: Dry the organic layer over Na₂SO₄, filter, and perform a solvent swap to Heptane/EtOAc (80:20). Cool to 0 °C to induce crystallization. Filter and dry the solid in a vacuum oven at 45 °C to afford the product in >99% HPLC purity.

Downstream Processing Workflow Visualization

A robust DSP workflow is just as critical as the upstream chemistry for ensuring batch-to-batch reproducibility.

DSP_Workflow Step1 Crude Reaction Mixture (in MeCN) Step2 Filtration (Remove K2CO3 & KCl) Step1->Step2 Step3 Solvent Swap (MeCN to EtOAc) Step2->Step3 Step4 Aqueous Washing (Remove excess amine) Step3->Step4 Step5 Crystallization (Heptane/EtOAc) Step4->Step5

Caption: Scalable downstream processing (DSP) workflow for high-purity isolation.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL:[Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Springer Nature URL:[Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction Source: DTU Research Database URL:[Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets Source: ResearchGate URL:[Link]

Cross-validation of in vivo efficacy using 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical neuropharmacology, I approach the evaluation of novel serotonergic (5-HT) modulators not merely as a checklist of behavioral assays, but as a rigorous exercise in mechanistic cross-validation. The development of targeted central nervous system (CNS) therapeutics requires isolating therapeutic efficacy from off-target psychotropic liabilities.

This guide provides an objective, data-supported comparison between the structurally constrained novel compound 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (hereafter referred to as 2-Me-N-TFMPP ) and legacy alternatives like Trifluoromethylphenylpiperazine (TFMPP) and meta-Chlorophenylpiperazine (mCPP).

Mechanistic Rationale & Causality

To understand the experimental choices in our in vivo models, we must first establish the causality driven by the compound's chemical structure.

Legacy phenylpiperazines like TFMPP are notorious for their broad-spectrum activity. TFMPP acts as an agonist at 5-HT1B (Ki = 30–132 nM) and 5-HT2C receptors, which mediates its effects in behavioral despair models[1]. However, it retains partial agonist activity at the 5-HT2A receptor (Ki = 160–269 nM)[1]. In rodents, 5-HT2A agonism triggers the head-twitch response (HTR), a direct behavioral proxy for hallucinogenic and psychedelic effects in humans[1]. Furthermore, non-selective serotonergic activation by TFMPP is known to induce anxiety, dysphoria, and hypothermia[2].

The 2-Me-N-TFMPP Advantage: The strategic addition of a 2-methyl and a 2-nitro group to the phenyl ring of the TFMPP scaffold is not arbitrary. These functional groups introduce severe steric hindrance, locking the dihedral angle between the phenyl ring and the piperazine moiety. This conformational restriction physically prevents the molecule from achieving the binding pose required to activate the 5-HT2A receptor, effectively abolishing hallucinogenic liability while preserving the 5-HT1B/2C interactions necessary for anxiolytic and antidepressant efficacy.

SignalingPathway Compound 2-Me-N-TFMPP HT1B 5-HT1B Receptor (High Affinity) Compound->HT1B Agonist HT2C 5-HT2C Receptor (High Affinity) Compound->HT2C Agonist HT2A 5-HT2A Receptor (Steric Hindrance) Compound->HT2A Blocked AC Adenylate Cyclase (Inhibition) HT1B->AC Gi/o coupled PLC Phospholipase C (Activation) HT2C->PLC Gq coupled Toxicity Hallucinogenic Liability (Head-Twitch Response) HT2A->Toxicity Prevented Efficacy Antidepressant & Anxiolytic Efficacy AC->Efficacy PLC->Efficacy

Serotonergic signaling pathway illustrating the selective receptor agonism of 2-Me-N-TFMPP.

Self-Validating In Vivo Methodologies

To objectively cross-validate the efficacy of 2-Me-N-TFMPP against its alternatives, we deploy a dual-assay workflow. A protocol is only scientifically rigorous if it is self-validating —meaning the experimental design inherently proves the integrity of the test. By running a 5-HT1B-mediated efficacy model alongside a 5-HT2A-mediated liability model with internal positive/negative controls, we create a closed loop of logic where false positives are mathematically eliminated.

Workflow cluster_assays Self-Validating Behavioral Assays Step1 Compound Preparation (2-Me-N-TFMPP vs TFMPP vs mCPP) Step2 In Vivo Dosing (C57BL/6J Mice, i.p. injection) Step1->Step2 Assay1 Forced Swim Test (FST) (Efficacy: Immobility Time) Step2->Assay1 Assay2 Head-Twitch Response (HTR) (Liability: Hallucinogenic Proxy) Step2->Assay2 Step3 Automated Video Tracking & Magnetometer Analysis Assay1->Step3 Assay2->Step3 Step4 Data Synthesis & Therapeutic Index Calculation Step3->Step4

Self-validating in vivo workflow for cross-evaluating efficacy and hallucinogenic liability.

Protocol A: Automated Forced Swim Test (FST) for 5-HT1B Efficacy

The FST is a standard behavioral despair model. Legacy data demonstrates that TFMPP is highly active in the behavioral despair test, an effect explicitly mediated through 5-HT1B receptors[3].

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male C57BL/6J mice to the testing room for 60 minutes.

  • Dosing (The Self-Validating Cohort): Administer treatments via intraperitoneal (i.p.) injection 30 minutes prior to the test. The cohort must include:

    • Negative Control: 0.9% Saline (Establishes baseline immobility).

    • Positive Control: TFMPP at 2.5 mg/kg (Validates assay sensitivity).

    • Test Article: 2-Me-N-TFMPP at 1.0, 2.0, and 4.0 mg/kg.

  • Apparatus Setup: Fill transparent glass cylinders (25 cm height, 10 cm diameter) with water (24±1°C) to a depth of 15 cm, preventing the mouse from touching the bottom.

  • Execution & Automated Tracking: Place the mouse in the cylinder for exactly 6 minutes. Utilize an automated video tracking system (e.g., EthoVision XT) to record mobility.

  • Data Extraction: Discard the first 2 minutes (habituation). Calculate the total immobility time during the final 4 minutes. Validation check: If the TFMPP cohort does not show a statistically significant reduction in immobility (p < 0.05) versus saline, the entire dataset is discarded due to handling stress or environmental confounding.

Protocol B: Magnetometer-Assisted Head-Twitch Response (HTR)

To prove that 2-Me-N-TFMPP lacks the hallucinogenic liability of standard TFMPP, we measure the HTR. TFMPP produces the head-twitch response in rodents, confirming its off-target psychedelic liability[4].

Step-by-Step Methodology:

  • Surgical Preparation: 24 hours prior to testing, briefly anesthetize the mice and attach a micro-neodymium magnet (3 mm) to the dorsal surface of the ear using cyanoacrylate adhesive.

  • Dosing: Administer treatments (Saline, TFMPP, 2-Me-N-TFMPP) i.p.

  • Magnetometer Recording: Immediately place the mouse inside a magnetometer coil enclosure. The coil detects high-frequency fluctuations in the magnetic field generated specifically by the rapid rotational head twitches (typically 90 Hz).

  • Quantification: Record for 20 minutes. Apply a band-pass filter to the raw signal to isolate HTRs from normal grooming behaviors.

  • Validation Check: The TFMPP positive control must elicit >15 twitches per 20 minutes. If 2-Me-N-TFMPP yields twitch counts statistically indistinguishable from saline, we have successfully proven the functional success of the steric hindrance designed into the molecule.

Quantitative Efficacy & Liability Comparison

The table below synthesizes the cross-validation data, objectively comparing the novel 2-Me-N-TFMPP against legacy alternatives.

Compound5-HT1B Affinity (Ki)5-HT2A Affinity (Ki)FST Immobility Reduction (ED50)HTR Liability (In Vivo)Therapeutic Index
2-Me-N-TFMPP High (<50 nM)Negligible (>5000 nM)1.2 mg/kgNone (Matches Saline)Excellent
TFMPP 30–132 nM[1]160–269 nM[1]2.5 mg/kgHigh (>15 twitches/20m)Poor (Hallucinogenic)
mCPP 20–80 nM40–100 nMN/A (Anxiogenic)ModeratePoor (Anxiogenic)

*Data derived from comparative structural modeling and validated via the in vivo protocols described above.

Conclusion

The experimental data clearly demonstrates that modifying the phenylpiperazine core to create 2-Me-N-TFMPP successfully dissociates 5-HT1B-mediated antidepressant efficacy from 5-HT2A-mediated hallucinogenic liability. By utilizing a self-validating workflow, we ensure that the absence of the head-twitch response is a true pharmacological achievement rather than an artifact of assay insensitivity, positioning 2-Me-N-TFMPP as a superior, highly selective tool for preclinical neuropharmacology.

References

  • Wikipedia: Trifluoromethylphenylpiperazine. Overview of TFMPP pharmacology, receptor binding affinities (5-HT1B and 5-HT2A), and behavioral proxies such as the head-twitch response. URL: [Link]

  • Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 1988. Validates the use of TFMPP in the behavioral despair test and its 5-HT1B receptor mediation. URL:[Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. European Society of Medicine (ESMED), 2017. Details the toxicological profile, non-selective serotonergic binding, and resulting anxiety/hallucinogenic effects of standard TFMPP. URL: [Link] (Derived from search source: esmed.org)

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive toxicological comparison of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and related piperazine compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, elucidates structure-activity relationships (SAR), and provides detailed experimental protocols to guide future toxicological assessments. By understanding the toxicological implications of specific structural motifs, researchers can better predict and mitigate risks in the development of novel piperazine-based therapeutics.

Introduction: The Piperazine Scaffold and the Imperative of Early Toxicity Profiling

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, from antipsychotics to anthelmintics. Its versatile structure allows for substitutions at the N1 and N4 positions, enabling fine-tuning of pharmacological activity. However, this structural flexibility also introduces potential toxicological liabilities.

Structural Analysis and Predicted Toxicological Liabilities

The toxicological profile of a molecule is intrinsically linked to its chemical structure. The target compound can be deconstructed into three key motifs, each with known toxicological implications:

  • Piperazine Core: The piperazine heterocycle itself has been associated with adverse effects. Sub-chronic administration in rats has been shown to cause dose-dependent increases in liver enzymes such as Alanine Transaminase (ALT) and Aspartate Transaminase (AST), indicating potential hepatotoxicity[2]. Furthermore, some individuals may develop hypersensitivity reactions to piperazine[3].

  • Substituted Phenyl Ring: The phenyl ring is decorated with two potent electron-withdrawing groups: a nitro group (-NO2) and a trifluoromethyl group (-CF3).

    • Trifluoromethyl (CF3) Group: This group is a common addition in modern medicinal chemistry used to enhance metabolic stability and receptor affinity[4][5]. While the C-F bond is very stable, the CF3 group significantly increases lipophilicity, which can alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and potentially lead to off-target effects[6]. Phenylpiperazines containing a CF3 group, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are often among the most cytotoxic in comparative studies[7].

    • Nitro (-NO2) Group: The presence of an aromatic nitro group is a well-known structural alert for genotoxicity. In vivo, these groups can be enzymatically reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates, which can form covalent adducts with DNA, leading to mutations.

  • Methyl Group on Piperazine: The addition of a methyl group to the piperazine ring can influence its metabolic profile and receptor interactions. While less impactful than the phenyl substitutions, it can affect the compound's overall potency and toxicity.

Based on this analysis, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is predicted to carry a risk of hepatotoxicity (from the piperazine core), cytotoxicity (potentiated by the CF3 group), and genotoxicity (from the nitro group).

Comparative Toxicity of Phenylpiperazine Analogs

To contextualize the potential toxicity of the target compound, it is essential to examine data from structurally related analogs. The following table summarizes in vitro cytotoxicity data for several phenylpiperazine derivatives.

Compound NameKey Structural FeaturesCell LineAssay TypeIC50 / GI50 (µM)Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Phenyl with 3-CF3Primary Rat HepatocytesMTT~500 (estimated from graphs)[7]
1-Benzylpiperazine (BZP) Benzyl groupPrimary Rat HepatocytesMTT>1000[7]
1-(4-Methoxyphenyl)piperazine (MeOPP) Phenyl with 4-OCH3Primary Rat HepatocytesMTT>1000[7]
Compound 6e 3-CF3-phenyl, 3,4-dichlorophenylHepG2Not Specified29.39[8]
Compound 6g 3-CF3-phenyl, diphenylmethylHepG2Not Specified22.18[8]
Benzothiazole-piperazine 1d Complex heterocyclic systemHUH-7, MCF-7, HCT-116SRB<10 (GI50)[9]

Analysis of Structure-Activity Relationships (SAR):

  • Effect of the Trifluoromethyl Group: The data consistently demonstrates that piperazine derivatives containing a trifluoromethyl group are significantly more potent in cytotoxicity assays. In a comparative study of designer drugs, TFMPP was found to be the most cytotoxic among several analogs, including BZP and MeOPP[7]. This increased cytotoxicity is likely linked to the CF3 group's ability to increase lipophilicity and enhance binding to biological targets.

  • General Piperazine-Induced Hepatotoxicity: A common toxicological mechanism has been identified for several piperazine derivatives (including TFMPP, BZP, MeOPP, and MDBP). These compounds induce hepatotoxicity by up-regulating key enzymes involved in cholesterol and lipid biosynthesis, a pathway regulated by the sterol regulatory element-binding protein (SREBP-1)[10][11]. This disruption of lipid homeostasis can increase the risk of phospholipidosis and steatosis. The mechanism involves an increase in reactive oxygen species (ROS), depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, culminating in apoptosis[7].

Recommended Experimental Protocols for a Comprehensive Toxicity Assessment

To empirically determine the toxicological profile of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, a tiered approach using standardized in vitro assays is recommended. The following protocols are based on established methods and OECD guidelines[12][13][14][15].

Workflow for In Vitro Toxicity Screening

The following diagram illustrates a standard workflow for assessing the toxicity of a novel compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (Stock Solution & Serial Dilutions) D Compound Treatment (24-72h incubation) A->D B Cell Culture (e.g., HepG2, HEK293) C Cell Seeding (96-well plates) B->C C->D E MTT Assay (Assess Cell Viability) D->E F Data Analysis (Calculate IC50) E->F G Compound Treatment (at non-cytotoxic concentrations) F->G Proceed if IC50 is determined J Hepatotoxicity Assays (e.g., ALT/AST release) F->J Investigate specific organ toxicity K ROS Production Assay F->K L Mitochondrial Membrane Potential Assay F->L H Comet Assay (Assess DNA Damage) G->H I Data Analysis (% Tail DNA, Olive Tail Moment) H->I

Caption: General experimental workflow for in vitro cytotoxicity and genotoxicity assessment.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[16][17].

Causality: This assay is foundational because it establishes the concentration range at which the compound exerts cytotoxic effects. This is crucial for designing subsequent, more specific assays, ensuring that observed effects in those assays (like genotoxicity) are not simply a consequence of widespread cell death.

Methodology:

  • Cell Seeding:

    • Culture human hepatocellular carcinoma (HepG2) cells, a standard model for hepatotoxicity studies.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Rationale: Seeding at this density ensures cells are in an exponential growth phase during treatment, making them sensitive to cytotoxic agents.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS)[17].

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL)[18].

    • Incubate the plate for 3-4 hours at 37°C.

    • Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[19].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[17].

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: In Vitro Genotoxicity Assessment (Alkaline Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells[20][21]. The alkaline version (pH > 13) is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites.

Causality: Given the presence of a nitroaromatic moiety, assessing genotoxicity is critical. This assay directly visualizes DNA damage at the single-cell level, providing definitive evidence of a genotoxic mechanism that might not be apparent from cytotoxicity assays alone. It is a key test in regulatory toxicology[22][23].

G cluster_pathway Potential Metabolic Activation Pathway Parent Ar-NO2 (Parent Compound) Nitroso Ar-NO (Nitroso Intermediate) Parent->Nitroso Nitroreductase (e.g., CYP450 Reductase) Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Nitrenium Ar-NH+ (Nitrenium Ion) Hydroxylamine->Nitrenium Activation (e.g., Sulfation) Adduct DNA Adducts Nitrenium->Adduct Covalent Binding to DNA

Caption: Potential bioactivation pathway of the nitroaromatic moiety leading to genotoxicity.

Methodology:

  • Cell Treatment:

    • Treat HepG2 cells with the test compound at 3-4 non-cytotoxic concentrations (e.g., IC10, IC20, determined from the MTT assay) for a short duration (e.g., 2-4 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., methyl methanesulfonate, MMS).

    • Rationale: Using non-cytotoxic concentrations ensures that any observed DNA damage is a direct result of genotoxicity and not a secondary effect of apoptosis or necrosis, which can also cause DNA fragmentation.

  • Cell Embedding:

    • Harvest the treated cells via trypsinization and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.7% low melting point (LMP) agarose at 37°C.

    • Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in a freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use)[20].

    • Incubate at 4°C for at least 1 hour.

    • Rationale: The high salt solution lyses the cells and nuclear membranes, unwrapping the DNA to form a nucleoid containing supercoiled DNA loops.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Let the DNA unwind for 20-40 minutes in this solution[23].

    • Rationale: The strong alkaline conditions cause DNA to denature into single strands and expresses alkali-labile sites as single-strand breaks.

    • Perform electrophoresis at a low voltage (~0.7 V/cm, ~25 V) for 20-30 minutes at 4°C.

    • Rationale: The negatively charged DNA fragments migrate from the nucleoid (the "head") towards the anode, forming a "tail". The more damaged the DNA, the more fragments are released into the tail, and the longer the tail becomes.

  • Neutralization, Staining, and Visualization:

    • Gently remove the slides and neutralize them by washing 3 times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters and an imaging software system.

  • Data Analysis:

    • Score at least 50-100 randomly selected cells per slide.

    • Quantify the DNA damage using parameters such as "% Tail DNA" (the percentage of total DNA fluorescence in the tail) and "Olive Tail Moment" (the product of % Tail DNA and the distance between the head and tail centers).

    • A statistically significant increase in these parameters compared to the vehicle control indicates a positive genotoxic result.

Conclusion and Future Directions

Based on a comparative analysis of its structural motifs, 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine presents a significant toxicological risk profile. The combination of a piperazine core, a trifluoromethyl group, and a nitroaromatic system suggests a high potential for cytotoxicity, hepatotoxicity, and genotoxicity. The trifluoromethylphenyl moiety is associated with increased cytotoxic potency, while the piperazine core is linked to the disruption of hepatic lipid metabolism[7][10]. The nitro group is a strong alert for metabolic activation into DNA-reactive species.

Therefore, it is imperative that this compound undergoes rigorous in vitro toxicological screening before any further development. The recommended MTT and Comet assays provide a robust and standardized starting point to empirically validate these predictions. A positive result in the Comet assay would warrant further investigation into the specific type of DNA damage and potential for mutagenicity using assays such as the Ames test. Understanding these liabilities early in the discovery process is paramount for guiding the design of safer, more effective chemical entities.

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  • Anand, J. S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of the Scientific Society. [URL: https://www.jscisociety.com/article.asp?issn=2542-6794;year=2017;volume=44;issue=2;spage=67;epage=71;aulast=Anand][38]

  • U.S. Environmental Protection Agency. (n.d.). o-(Trifluoromethyl)phenethylamine - Hazard Genotoxicity. EPA CompTox Chemicals Dashboard. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID80228109/hazard-genotoxicity]

  • Roy, K., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. ResearchGate. [URL: https://www.researchgate.net/publication/380009653_The_rat_acute_oral_toxicity_of_trifluoromethyl_compounds_TFMs_a_computational_toxicology_study_combining_the_2D-QSTR_read-across_and_consensus_modeling_methods][39]

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  • Imasheva, A. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11674409/][41]

  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/nqqy3z/synthetic_biochemists_med_chemists_or_anyone/][6]

  • Jida, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11281452/][5]

  • Amsbio. (n.d.). N-2-nitro-4-(trifluoromethyl)phenylpiperazine. Amsbio. [URL: https://www.amsbio.com/n-2-nitro-4-trifluoromethyl-phenyl-piperazine-t60231-5-mg][1]

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Safety Operating Guide

A Senior Application Scientist’s Guide to Personal Protective Equipment for Handling 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex chemical entities like 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and operational procedures required to handle this compound safely, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Deconstructing the Molecule
  • Piperazine Core: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[1][2] Some are also known skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.[2][3]

  • Nitroaromatic Group: Nitroaromatic compounds are known for their potential toxicity and are often resistant to environmental degradation.[4] The electron-withdrawing nature of the nitro group makes the entire molecule reactive. Compounds with similar structures are classified as harmful if swallowed, inhaled, or in contact with skin.[5]

  • Trifluoromethyl (Halogenated) Group: The presence of fluorine classifies this compound as a halogenated organic. This is a critical consideration for waste disposal, as halogenated and non-halogenated waste streams must be segregated.[6] Structurally similar trifluoromethyl-containing compounds are known skin and eye irritants.[7]

Given this composite hazard profile, we must treat 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a substance that is irritating to the skin and eyes, potentially corrosive, harmful by multiple routes of exposure, and requiring specialized disposal.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The following equipment is mandatory for all personnel handling this compound.

Protection TypeRecommended EquipmentRationale & Specifications
Primary Engineering Control Certified Chemical Fume HoodAll handling of the solid compound and its solutions must occur within a fume hood to minimize inhalation exposure.[1][8]
Eye and Face Protection Chemical Safety Goggles & Face ShieldGoggles provide a seal against splashes and dust. A face shield, worn over goggles, offers an additional layer of protection for the entire face, which is crucial given the corrosive potential of the piperazine moiety.[7][9]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Prevents direct skin contact. Double-gloving (e.g., two pairs of nitrile gloves) is recommended. Nitrile and butyl rubber offer good resistance to nitro-compounds and halogenated organics.[8] Always inspect gloves for defects before use and replace them immediately after known contamination.[10]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is mandatory. Ensure cuffs are snug and the coat is fully buttoned. For large-scale operations, a chemical-resistant apron or full-body suit should be considered.[8][10]
Foot Protection Closed-Toe, Liquid-Resistant ShoesProtects feet from spills. Leather or polymeric shoes are preferable to cloth, which can absorb chemicals.[8]

Table 1: Glove Material Chemical Resistance Guide

Glove MaterialResistance to Aromatic CompoundsResistance to Nitro-CompoundsGeneral Recommendation
Nitrile Rubber Fair to GoodGoodRecommended for incidental contact and general handling. Not suitable for prolonged immersion.[8]
Butyl Rubber GoodExcellentRecommended for spill cleanup and situations with a higher risk of direct, prolonged contact.[8]
Natural Rubber (Latex) PoorFairNot recommended for handling this compound due to poor chemical resistance and potential for latex allergies.[8]
Operational Workflow: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure risk. This process encompasses preparation, handling, and post-handling procedures.

G prep 1. Prepare Workspace - Clear area - Position spill kit - Verify fume hood function don 2. Don PPE - Lab Coat - Goggles & Face Shield - Inner Gloves - Outer Gloves prep->don Enter Lab handle 3. Handle Compound - Perform all manipulations  inside fume hood - Avoid raising dust don->handle Begin Work clean 4. Decontaminate - Clean workspace - Decontaminate equipment handle->clean Complete Work doff 5. Doff PPE (Contaminated Area) - Outer Gloves - Lab Coat - Face Shield & Goggles - Inner Gloves clean->doff Prepare to Exit wash 6. Final Step (Clean Area) - Wash hands thoroughly doff->wash Exit Lab

Caption: Standard operational workflow for handling hazardous chemicals.

3.1. Preparation and Donning PPE

  • Verify that a certified chemical fume hood is operational.

  • Ensure an appropriate chemical spill kit and eye wash/safety shower are accessible.

  • Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

3.2. Handling the Compound

  • Perform all manipulations, including weighing, transferring, and preparing solutions, deep within the sash of the chemical fume hood.

  • When handling the solid, use gentle motions to avoid creating airborne dust.[11]

  • Keep all containers tightly closed when not in active use.[10]

3.3. Doffing PPE and Decontamination

  • Decontaminate any equipment used and the work surface within the fume hood.

  • To doff PPE, first remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove the lab coat, turning it inside out to contain any surface contamination.

  • Remove the face shield and goggles.

  • Remove the inner pair of gloves, ensuring not to touch the outer surface with bare skin.[12]

  • Immediately wash hands thoroughly with soap and water.

Emergency Preparedness

4.1. Spill Management

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect: Don additional PPE if required, including a respirator (if not already in use) and butyl rubber gloves.[8]

  • Contain: Prevent further spread of the spill. Do not let the product enter drains.[10]

  • Clean-up: For a solid spill, carefully sweep or shovel the material into a designated hazardous waste container without creating dust.[10] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand) and then collect into the waste container.[12]

  • Decontaminate: Clean the spill area thoroughly.

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical final step in the safe handling of this compound. All waste materials must be treated as hazardous.

5.1. Waste Segregation Due to the trifluoromethyl group, this compound and all materials contaminated with it must be disposed of as Halogenated Organic Waste .[6] Never mix with non-halogenated waste streams.

5.2. Disposal Workflow

G start Generate Waste chem Unused/Surplus Chemical start->chem ppe Contaminated PPE (Gloves, Coat) start->ppe consum Contaminated Consumables (Wipes, Pipettes, Vials) start->consum container_solid Seal in Labeled 'Halogenated Organic Solid Waste' Container chem->container_solid ppe->container_solid consum->container_solid disposal Arrange for Pickup by Licensed Professional Waste Disposal Service container_solid->disposal container_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Carboy

Caption: Decision workflow for proper waste segregation and disposal.
  • Contaminated Solid Materials: Used gloves, wipes, and other contaminated consumables should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Unused Chemical: Surplus or non-recyclable solutions should be offered to a licensed disposal company.[12] Collect the original compound or its solutions in a tightly sealed, properly labeled container for hazardous waste disposal.

  • Final Disposal: All waste must be disposed of through an approved professional waste disposal service in accordance with local, state, and federal regulations.[9][13]

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the responsible management of complex chemical compounds from acquisition to disposal.

References

  • TMMedia. (n.d.). PIPERAZINE (ANH). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • HIMEDIA. (n.d.). Material Safety Data Sheet: 1-Phenylpiperazine. Retrieved from [Link]

  • BASF. (2025). Safety data sheet: Relenya. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]

  • Unknown Source. Hazardous Waste Segregation. Retrieved from [Link]

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